molecular formula C26H31ClN2O5S B13707805 Zuclopenthixol-d4 Succinate Salt

Zuclopenthixol-d4 Succinate Salt

Cat. No.: B13707805
M. Wt: 523.1 g/mol
InChI Key: KUEAHHOXAMWWOW-PUOCTRNESA-N
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Description

Zuclopenthixol-d4 Succinate Salt is a useful research compound. Its molecular formula is C26H31ClN2O5S and its molecular weight is 523.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H31ClN2O5S

Molecular Weight

523.1 g/mol

IUPAC Name

butanedioic acid;2-[4-[(3Z)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol

InChI

InChI=1S/C22H25ClN2OS.C4H6O4/c23-17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)27-22)5-3-9-24-10-12-25(13-11-24)14-15-26;5-3(6)1-2-4(7)8/h1-2,4-8,16,26H,3,9-15H2;1-2H2,(H,5,6)(H,7,8)/b18-5-;/i14D2,15D2;

InChI Key

KUEAHHOXAMWWOW-PUOCTRNESA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.C(CC(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Zuclopenthixol-d4 Succinate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Zuclopenthixol-d4 Succinate Salt (CAS: 1246833-97-5) is the stable isotope-labeled analog of the antipsychotic drug Zuclopenthixol.[1][2] It serves as a critical Internal Standard (IS) in the quantitative bioanalysis of patient samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Unlike the therapeutic parent drug, this compound is not intended for human consumption. It is a precision metrology tool used to correct for variability in extraction recovery, transfer losses, and matrix effects (ion suppression/enhancement) during Therapeutic Drug Monitoring (TDM) and forensic toxicology workflows.

Chemical & Physical Profile

To ensure analytical rigor, the physicochemical properties of the reference standard must be understood. The succinate salt form is preferred in reference materials for its superior crystallinity and stability compared to the hygroscopic free base or oil-based ester forms (acetate/decanoate).

PropertySpecification
Chemical Name (Z)-2-(4-(3-(2-chlorothioxanthen-9-ylidene)propyl)piperazin-1-yl)ethanol-d4 succinate
CAS Number 1246833-97-5
Molecular Formula C₂₂H₂₁D₄ClN₂OS[1][2][3][4][5] · C₄H₆O₄
Molecular Weight ~523.08 g/mol (Salt) / ~405.0 g/mol (Free Base)
Isotopic Purity ≥ 99% Deuterated forms (d4)
Chemical Purity ≥ 98%
Solubility Soluble in Methanol, DMSO, Water (moderate)
Isomerism Cis (Z)-isomer (Critical: Trans-isomer is pharmacologically inactive)

The Science of Internal Standardization

Why Zuclopenthixol-d4?

In high-throughput clinical labs, "Matrix Effects" are the primary source of quantitative error. Endogenous phospholipids in plasma can suppress ionization in the mass spectrometer source.

  • Co-Elution: Because Deuterium (D) has very similar lipophilicity to Hydrogen (H), Zuclopenthixol-d4 co-elutes (or elutes with a negligible shift) with the analyte.

  • Compensation: If the patient's sample has matrix interference that suppresses the signal by 30%, the D4 standard (present at a known constant concentration) is also suppressed by exactly 30%.

  • Result: The ratio of Analyte/IS remains constant, preserving accuracy.

Diagram 1: The Bioanalytical Workflow

The following diagram illustrates the logical flow from patient sample to quantitative result, highlighting where the D4 standard integrates to ensure data integrity.

BioanalyticalWorkflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis PatientSample Patient Plasma (Unknown Conc.) Extraction LLE / PPT Extraction PatientSample->Extraction IS_Addition Add Zuclopenthixol-d4 (Fixed Conc.) IS_Addition->Extraction Spike Chromatography C18 Column Separation Extraction->Chromatography Ionization ESI+ Source (Co-suppression) Chromatography->Ionization Detection MRM Detection (Q1 -> Q3) Ionization->Detection Result Quantitation (Area Ratio Calculation) Detection->Result

Figure 1: Integration of Zuclopenthixol-d4 into the bioanalytical lifecycle. The internal standard effectively "shadows" the analyte through extraction and ionization steps.

Validated Experimental Protocol (LC-MS/MS)

Expert Insight: Direct protein precipitation (PPT) is often insufficient for thioxanthenes due to high protein binding. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl alcohol is recommended for cleaner baselines and lower Limits of Quantitation (LOQ).

A. Sample Preparation (LLE Method)
  • Aliquot: Transfer 200 µL of patient plasma into a glass tube.

  • Spike IS: Add 20 µL of Zuclopenthixol-d4 working solution (e.g., 100 ng/mL in Methanol). Vortex for 10 sec.

  • Alkalinization: Add 100 µL of 0.5 M NaOH or Carbonate Buffer (pH 9.8). Reason: Zuclopenthixol is a base; high pH ensures it is uncharged and extracts into the organic layer.

  • Extraction: Add 3 mL of MTBE. Shake/tumble for 10 mins.

  • Phase Separation: Centrifuge at 3000 x g for 5 mins.

  • Concentration: Transfer the organic (upper) supernatant to a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (e.g., 20% ACN in Formic Acid).

B. LC-MS/MS Conditions[2][5][6][7]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[5]

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B (Wash)

    • 4.1 min: Re-equilibrate.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry (MRM Parameters)

The following transitions monitor the specific fragmentation of the thioxanthene backbone.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Dwell Time (ms)
Zuclopenthixol 401.2 [M+H]⁺269.12550
Zuclopenthixol-d4 405.2 [M+H]⁺273.12550

Note: The product ion 269.1 represents the loss of the piperazine side chain, a characteristic cleavage for thioxanthenes.

Mechanism of Action & Fragmentation Logic

While the D4 salt is an analytical tool, understanding the parent drug's chemistry explains the Mass Spec behavior. Zuclopenthixol is a D1/D2 dopamine antagonist.[2][6][7][8] The molecule consists of a tricyclic thioxanthene ring connected to a piperazine side chain.

Diagram 2: MS/MS Fragmentation Logic

This diagram visualizes how the Triple Quadrupole (QqQ) mass spectrometer filters and detects the specific isotopic signature of the D4 salt.

MassSpecLogic cluster_Q1 Q1: Precursor Selection cluster_Q2 Q2: Collision Cell cluster_Q3 Q3: Product Selection ESI ESI Source (Ionization) Q1_Filter Select m/z 405.2 (Intact D4 Parent) ESI->Q1_Filter Collision Argon Gas CID Fragment Generation Q1_Filter->Collision Transmission Q3_Filter Select m/z 273.1 (Specific D4 Fragment) Collision->Q3_Filter Fragmentation Detector Electron Multiplier (Signal Count) Q3_Filter->Detector

Figure 2: The Multiple Reaction Monitoring (MRM) path. Q1 selects the deuterated parent; Q2 smashes it; Q3 filters for the specific deuterated fragment, eliminating noise.

Handling, Stability & Isomerization Risks

Critical Warning: Zuclopenthixol exists as the cis(Z)-isomer. The trans(E)-isomer (clopenthixol) is pharmacologically distinct.

  • Light Sensitivity: Thioxanthenes undergo photo-isomerization (Z

    
     E) upon exposure to UV light.
    
    • Protocol: All stock solutions and extraction steps must be performed under yellow light or in amber glassware.

  • Hygroscopicity: The succinate salt is less hygroscopic than the hydrochloride, but stock powders should still be stored in a desiccator at -20°C.

  • Solution Stability: Stock solutions in Methanol are generally stable for 1 month at -20°C. Working solutions (diluted) should be prepared fresh weekly.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5311507, Zuclopenthixol. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry.[5][9][10] Retrieved from [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation (2011). Retrieved from [Link]

Sources

Technical Guide: Zuclopenthixol-d4 Succinate Salt Solubility Profile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Zuclopenthixol-d4 Succinate Salt .

Executive Technical Summary

This compound (CAS: 1246833-97-5) is the stable isotope-labeled analog of the thioxanthene antipsychotic Zuclopenthixol. It is primarily utilized as an Internal Standard (IS) in quantitative bioanalysis (LC-MS/MS) for clinical and forensic toxicology.

Unlike the pharmaceutical formulations (often Dihydrochloride or Decanoate), the Succinate salt is frequently employed in reference material synthesis due to its favorable crystallization properties and stability in solid form. Its solubility profile is dominated by the lipophilic thioxanthene backbone, necessitating organic solvent-based stock preparation despite the polar succinate counterion.

Physicochemical Core Identity

Understanding the molecular identity is a prerequisite for accurate solubility prediction and stoichiometric calculations.

ParameterTechnical Detail
Compound Name This compound
Synonyms cis-(Z)-Clopenthixol-d4 Succinate; Cisordinol-d4
CAS Number 1246833-97-5 (Salt); 53772-83-1 (Unlabeled Parent)
Molecular Formula C₂₂H₂₁D₄ClN₂OS[1][2][3][4][5][6] · C₄H₆O₄ (Salt)
Molecular Weight 523.08 g/mol (Salt) / 404.99 g/mol (Free Base-d4)
Isotopic Purity Typically ≥99% Deuterated forms (d4)
Appearance White to pale yellow crystalline solid
pKa (Calculated) ~7.6 (Piperazine nitrogen)
LogP (Parent) ~3.5 – 4.0 (Highly Lipophilic)

Critical Application Note: When preparing quantitative standards, you must account for the Salt Correction Factor (SCF) .



You must weigh 1.29 mg of the salt to obtain 1.0 mg of the active Zuclopenthixol-d4 moiety.

Solubility Profile & Solvent Compatibility

The solubility of Zuclopenthixol-d4 Succinate is governed by the competition between the polar succinate/piperazine ionic interaction and the highly hydrophobic tricyclic thioxanthene structure.

Primary Solvent Data
SolventSolubility RatingEstimated Max Conc.Application Context
Methanol (MeOH) High >10 mg/mLRecommended. Primary solvent for Stock Solutions.
DMSO Very High >20 mg/mLAlternative for highly concentrated stocks; difficult to evaporate.
Chloroform High >10 mg/mLUseful for liquid-liquid extraction (LLE) workflows but less common for LC injection.
Acetonitrile (ACN) Moderate~1–5 mg/mLGood for working dilutions; less reliable for primary stock weighing.
Water / PBS Low / Sparingly <0.5 mg/mLAvoid for primary stock. Requires pH adjustment or co-solvent.
Mechanistic Insight[6]
  • The "Salt" Misconception: While succinate is a polar dicarboxylic acid, the bulk of the Zuclopenthixol molecule is hydrophobic. Consequently, the salt does not dissolve freely in neutral water. It requires protonation of the basic nitrogens (acidic pH) or an organic co-solvent to overcome the lattice energy.

  • Deuterium Effect: The substitution of four hydrogen atoms with deuterium (d4) has a negligible effect on solubility compared to the unlabeled parent compound. Protocols for Zuclopenthixol Succinate can be applied directly to the d4 analog.

Protocol: Preparation of Reference Standards

This protocol ensures maximum stability and quantitative accuracy for LC-MS/MS workflows.

Phase A: Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the vial to reach room temperature (20–25°C) before opening to prevent condensation (hygroscopicity risk).

  • Weighing: Weigh 1.29 mg of this compound into a silanized amber glass vial.

    • Why Silanized? Basic amines like Zuclopenthixol can adsorb to active hydroxyl sites on untreated glass, causing signal loss at low concentrations.

  • Solubilization: Add 1.0 mL of HPLC-grade Methanol .

  • Agitation: Vortex for 30 seconds. Sonication is rarely needed but can be applied for 1 minute if visual particulates remain.

  • Verification: Inspect against a dark background. The solution should be optically clear.

Phase B: Working Standard (Dilution)
  • Diluent Choice: Use the initial mobile phase of your LC method (e.g., 90% Water / 10% ACN + 0.1% Formic Acid).

    • Caution: Do not dilute directly into 100% aqueous buffer; precipitation may occur. Keep at least 10–20% organic content in the working solution.

  • Storage: Store Primary Stock in Methanol at -20°C or -80°C .

    • Stability:[6] Stable for >12 months at -20°C if sealed to prevent evaporation.

Visual Workflow: Solubilization Logic

The following diagram illustrates the decision matrix for handling Zuclopenthixol-d4 Succinate, ensuring "Self-Validating" protocol adherence.

Zuclopenthixol_Solubility Start Solid Zuclopenthixol-d4 Succinate Salt Solvent_Choice Select Primary Solvent Start->Solvent_Choice MeOH Methanol (Recommended) >10 mg/mL Solvent_Choice->MeOH Standard IS Prep DMSO DMSO (Alternative) >20 mg/mL Solvent_Choice->DMSO High Conc. Needs Water Water/Buffer (Sparingly Soluble) Solvent_Choice->Water NOT RECOMMENDED Stock_Prep Primary Stock Preparation (1 mg/mL free base eq.) MeOH->Stock_Prep DMSO->Stock_Prep Dilution Dilution for LC-MS Stock_Prep->Dilution Precip_Risk RISK: Precipitation if <10% Organic Dilution->Precip_Risk Diluent = 100% Water Final_Sol Working Solution (Mobile Phase Compatible) Dilution->Final_Sol Diluent contains Organic Modifier

Caption: Decision matrix for solubilizing Zuclopenthixol-d4 Succinate, highlighting Methanol as the optimal vehicle.

Stability & Troubleshooting (Self-Validating Systems)

Deuterium Exchange Risk

While the d4-label is generally stable (typically on the piperazine or alkyl chain, not exchangeable protons), avoid storing in protic solvents (like Methanol) at high pH (>9) . Base-catalyzed exchange can theoretically degrade isotopic purity over extended periods.

  • Validation: Always store in neutral Methanol or slightly acidic conditions (0.1% Formic acid) if long-term stability is a concern.

Adsorption (The "Silent Killer")

Zuclopenthixol is a lipophilic amine.

  • Symptom: Non-linear calibration curves or disappearing IS signal.

  • Cause: Adsorption to plastic pipette tips or glass walls.

  • Solution: Use Low-Bind polypropylene tubes and Silanized glass vials. Avoid pure water dilutions; maintain >20% organic solvent in all intermediate steps.

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet (CAS 1246833-97-5).[2] Retrieved from

  • Toronto Research Chemicals. this compound Safety Data Sheet. Retrieved from

  • Cayman Chemical. Zuclopenthixol (Parent Compound) Solubility & Stability Data.[6] Retrieved from

  • MedChemExpress. Zuclopenthixol-d4 Succinate Technical Information. Retrieved from

Sources

Precision in Quantitation: The Isotopic Purity of Zuclopenthixol-d4 Succinate Salt

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and bioanalytical scientists. It prioritizes mechanistic understanding, practical protocols, and data integrity.

Executive Summary

In the high-stakes environment of Therapeutic Drug Monitoring (TDM) and pharmacokinetic profiling, the reliability of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on a single variable often taken for granted: the quality of the Internal Standard (IS).[1]

Zuclopenthixol-d4 Succinate Salt represents the gold standard for quantifying Zuclopenthixol—a thioxanthene antipsychotic—in complex biological matrices. However, its utility is not defined merely by its chemical identity, but by its Isotopic Purity . This guide dissects the critical distinction between chemical and isotopic purity, the mechanics of signal "cross-talk" in mass spectrometry, and the protocols required to validate this reagent for regulatory-grade bioanalysis.

Molecular Architecture & The Succinate Advantage

To utilize this reagent effectively, one must understand its structural constraints. Zuclopenthixol is the cis(Z)-isomer of clopenthixol.[2][3][4][5][6] The trans(E)-isomer is pharmacologically distinct and often considered an impurity.

  • Active Moiety: cis(Z)-Zuclopenthixol.[2][3][4][5][6][7]

  • Labeling Strategy (d4): Deuterium incorporation typically occurs on the piperazine ring or the propyl chain. The "d4" designation implies the replacement of four hydrogen atoms (

    
    H) with deuterium (
    
    
    
    H), creating a mass shift of +4 Da.
  • The Succinate Salt: The free base of Zuclopenthixol is an oil or amorphous solid prone to oxidation. The succinate salt form is engineered for:

    • Crystallinity: Enhances weighing precision for stock solution preparation.

    • Solubility: Improves dissolution in aqueous mobile phases compared to the free base.

    • Stability: Mitigates

      
      -oxide formation during storage.
      
Table 1: Physicochemical Profile
ParameterSpecification
Compound Name This compound
Chemical Formula

Exact Mass (Free Base) ~404.20 Da (d4) vs 400.14 Da (d0)
Isomerism cis(Z)-isomer (>98% isomeric purity required)
Solubility Methanol, Water (pH dependent), DMSO
Key Impurity trans(E)-clopenthixol-d4 (Must be chromatographically separated)
The Criticality of Isotopic Purity in LC-MS/MS

In bioanalysis, Chemical Purity (CP) and Isotopic Purity (IP) are distinct metrics.

  • CP: Absence of structurally different impurities (e.g., degradation products).[8]

  • IP: The degree of deuterium enrichment. Specifically, the absence of the unlabeled (

    
    ) isotopologue.
    
The "Cross-Talk" Phenomenon

The primary failure mode in using deuterated standards is Signal Cross-Talk .

  • Forward Interference (IS

    
     Analyte):  If the Zuclopenthixol-d4 standard contains 1% unlabeled Zuclopenthixol (
    
    
    
    ), adding the IS to a patient sample effectively "spikes" the sample with the drug.
    • Consequence: False positives in blank samples; overestimation of low-concentration samples (LLOQ failure).

  • Reverse Interference (Analyte

    
     IS):  If the natural isotope distribution of the drug (due to 
    
    
    
    C,
    
    
    S, etc.) overlaps with the IS mass window.
    • Solution: A mass shift of +4 Da (d4) is usually sufficient to avoid reverse interference from the analyte's M+4 isotope.

CrossTalkMechanism cluster_0 Internal Standard (IS) Source cluster_1 LC-MS/MS Detection Channels IS_Pure Pure d4-Zuclopenthixol Chan_IS IS Channel (m/z 405 > 274) IS_Pure->Chan_IS Correct Detection IS_Impure Impurity: d0-Zuclopenthixol Chan_Analyte Analyte Channel (m/z 401 > 270) IS_Impure->Chan_Analyte CROSS-TALK (Interference) Result Quantification Error (Falsely Elevated Conc.) Chan_Analyte->Result

Figure 1: Mechanism of Signal Cross-Talk. The presence of d0-isotopologue in the Internal Standard directly interferes with the Analyte quantification channel.

Analytical Characterization Protocols

To validate the isotopic purity of Zuclopenthixol-d4 Succinate, a multi-modal approach is required. Relying solely on a Certificate of Analysis (CoA) without in-house verification is a risk for GLP studies.

Protocol A: HRMS Isotopologue Distribution Analysis

High-Resolution Mass Spectrometry (HRMS) is the definitive method for calculating Atom % Enrichment.

Workflow:

  • Preparation: Dissolve ~10 µg/mL of Zuclopenthixol-d4 Succinate in 50:50 Methanol:Water.

  • Infusion: Direct infusion into Q-TOF or Orbitrap MS (Positive Mode).

  • Acquisition: Acquire spectra in profile mode (Resolution > 30,000).

  • Calculation: Integrate peak intensities for

    
     (d0), 
    
    
    
    (d1),
    
    
    (d2),
    
    
    (d3), and
    
    
    (d4).

Acceptance Criteria:

  • d0 Contribution:

    
     (Strict requirement for high-sensitivity assays).
    
  • d4 Enrichment:

    
    .[7][9]
    
Protocol B:

H-NMR for Structural Confirmation

While MS confirms mass, NMR confirms the position of the label and the salt stoichiometry.

  • Solvent: DMSO-

    
     (Avoids exchangeable proton interference).
    
  • Focus:

    • Observe the disappearance of proton signals at the labeling sites (e.g., piperazine protons) compared to the reference standard.

    • Succinate Stoichiometry: Integrate the succinate singlet (~2.4 ppm) against the aromatic thioxanthene protons to confirm the 1:1 molar ratio.

ValidationWorkflow cluster_analysis Validation Phase Start Raw Material Zuclopenthixol-d4 Succinate Step1 1. HRMS Analysis (Isotopologue Distribution) Start->Step1 Step2 2. qNMR Spectroscopy (Structure & Stoichiometry) Start->Step2 Step3 3. HPLC-UV (Chemical Purity & Isomer Check) Start->Step3 Decision Is d0 < 0.5% AND Chemical Purity > 98%? Step1->Decision Step2->Decision Step3->Decision Release Release for Bioanalytical Use Decision->Release Yes Reject Reject / Repurify Decision->Reject No

Figure 2: Quality Assurance Workflow for Deuterated Internal Standards.

Handling & Stability: The Succinate Advantage

The succinate salt offers superior stability, but it remains sensitive to environmental factors.

  • Storage: Store at -20°C. Protect from light (thioxanthenes are photo-labile).

  • Solution Stability:

    • Stock (MeOH): Stable for ~6 months at -20°C.

    • Working Solution (Water/MeOH): Prepare fresh weekly. The succinate counter-ion can dissociate in solution, potentially altering pH if unbuffered, though usually negligible at IS concentrations.

  • Isotope Exchange: Deuterium on carbon (C-D bonds) is non-exchangeable under physiological conditions. However, avoid highly acidic/basic conditions at elevated temperatures (

    
    C) during sample processing to prevent any risk of acid-catalyzed exchange or degradation.
    
Application in TDM & DMPK

In a typical clinical assay for Zuclopenthixol (Therapeutic Range: 2–20 ng/mL), the IS concentration should be targeted at the geometric mean of the calibration curve (e.g., 10 ng/mL).

Standard Preparation Protocol:

  • Weighing: Weigh Zuclopenthixol-d4 Succinate equivalent to the free base mass.

    • Correction Factor:

      
      .
      
    • Example: To get 1 mg of active d4-Zuclopenthixol, weigh 1.29 mg of the succinate salt.

  • Equilibration: Allow the stock solution to equilibrate to room temperature before pipetting to avoid volume contraction errors.

  • Matrix Matching: Spike the IS into the precipitation solvent (e.g., Acetonitrile) rather than the sample directly, to ensure consistent mixing during protein precipitation.

References
  • Jørgensen, A. (1986). Metabolism and pharmacokinetics of zuclopenthixol in man and animals. Drug Metabolism Reviews, 17(1-2), 123-148. Link

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). Link

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link

Sources

A Technical Guide to Zuclopenthixol-d4 Succinate Salt for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Zuclopenthixol-d4 Succinate Salt, a critical tool for researchers and professionals in drug development. It covers the commercial landscape, scientific applications, and best practices for its use as an internal standard in advanced analytical methodologies.

Introduction to Zuclopenthixol and the Role of Deuterated Analogs

Zuclopenthixol is a typical antipsychotic medication of the thioxanthene class, primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Its therapeutic effects are mediated through the antagonism of dopamine D1 and D2 receptors, with additional activity at α1-adrenergic and 5-HT2 receptors.[1][2][3][4] To facilitate pharmacokinetic, metabolic, and bioequivalence studies, a stable isotope-labeled version, this compound, is employed.

The incorporation of four deuterium atoms into the Zuclopenthixol molecule creates a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is the cornerstone of its utility as an internal standard in mass spectrometry-based assays, allowing for precise and accurate quantification of Zuclopenthixol in complex biological matrices.[5][6]

Commercial Suppliers of this compound

A number of reputable chemical suppliers provide this compound for research purposes. It is crucial for researchers to select a supplier that provides comprehensive documentation, including a Certificate of Analysis (CoA) detailing the compound's identity, purity, and isotopic enrichment.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
Santa Cruz Biotechnology, Inc. 1246833-97-5C₂₂H₂₁D₄ClN₂OS·C₄H₆O₄523.08For Research Use Only.[3]
MedChemExpress 1246833-97-5C₂₆H₂₇D₄ClN₂O₅S523.08Purity: 99.0%.[7]
VIVAN Life Sciences 1246833-58-8C₃₂H₃₉D₄ClN₂O₂S559.24
Sapphire North America Not specifiedNot specifiedNot specifiedFor Research Use Only.[1]
BOC Sciences 1246833-97-5C₂₆H₂₇D₄ClN₂O₅SNot specified
Clinivex 1246833-97-5Not specifiedNot specifiedReference standard.[8]
United States Biological 1246833-97-5C₂₆H₂₇D₄ClN₂O₅S523.08Highly Purified.[9][10]

Note: Researchers should always verify the product specifications and intended use with the supplier before purchase. The CAS number 1246833-97-5 is the most commonly cited for this compound.

Scientific Principles and Applications

Mechanism of Action of Zuclopenthixol

Zuclopenthixol is a potent neuroleptic that exerts its antipsychotic effects by blocking dopamine receptors in the brain, specifically the D1 and D2 subtypes.[3][4][7][8] This blockade disrupts the overactivity of dopamine neurotransmission that is characteristic of psychotic disorders.[4] Additionally, it has a high affinity for α1-adrenergic and 5-HT2 serotonin receptors, which may contribute to its overall therapeutic profile and side effects.[2][3][4]

Caption: Zuclopenthixol's antagonism of key neurotransmitter receptors.

Pharmacokinetics of Zuclopenthixol

Zuclopenthixol is well-absorbed from the gastrointestinal tract, with peak plasma concentrations reached within 3-6 hours.[11] It is highly protein-bound (approximately 98%) and undergoes extensive metabolism in the liver, primarily through sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation.[3][11] The elimination half-life of the oral formulation is approximately 20 hours.[3][12] Different formulations, such as the acetate and decanoate esters, are available for intramuscular injection to provide short-acting and long-acting effects, respectively, by altering the rate of drug release and absorption.[1][13][14]

The Utility of this compound as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential to correct for variability during sample preparation and analysis.[6][15][16] A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for this purpose.[17]

The key advantages of using a deuterated internal standard include:

  • Similar Physicochemical Properties: It behaves nearly identically to the unlabeled analyte during extraction, chromatography, and ionization.[6]

  • Co-elution: It typically co-elutes with the analyte, providing the most accurate correction for matrix effects and instrument variability.[6]

  • Mass Differentiation: The mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard by the mass spectrometer.

Experimental Protocols

Handling and Storage of this compound

Proper handling and storage are critical to maintain the integrity of the standard.

  • Storage: Store the compound at -20°C, protected from light.[9][10] For long-term storage, a crystalline form is preferable to an amorphous solid.[18][19]

  • Handling: Use aseptic techniques and clean storage containers to prevent contamination.[20] When preparing solutions, ensure the compound is fully dissolved. Sonication may be required.

  • Disposal: As a stable isotope-labeled compound, no special precautions are needed for disposal beyond standard laboratory procedures for chemical waste.[18]

Preparation of Stock and Working Solutions

This protocol outlines the preparation of standard solutions for use in an LC-MS assay.

  • Stock Solution (e.g., 1 mg/mL): a. Accurately weigh a precise amount of this compound (e.g., 1 mg). b. Dissolve the compound in a suitable solvent, such as methanol or chloroform, in a volumetric flask.[9][10] c. Ensure complete dissolution, using sonication if necessary. d. Bring the solution to the final volume with the solvent and mix thoroughly.

  • Working Solutions: a. Prepare a series of working solutions by serially diluting the stock solution with the appropriate solvent (often the mobile phase used in the LC method). b. The concentration of the working solutions should be appropriate for spiking into calibration standards and quality control (QC) samples.

Sample Preparation for Bioanalysis (Plasma)

This is a general protocol for the extraction of Zuclopenthixol from a plasma matrix using protein precipitation.

  • Aliquoting: Aliquot a known volume of plasma samples, calibration standards, and QC samples into individual tubes.[21]

  • Internal Standard Spiking: Add a small, precise volume of the this compound working solution to each tube (except for blank samples).[21]

  • Vortexing: Briefly vortex each tube to ensure thorough mixing.[21]

  • Protein Precipitation: Add a volume of a cold organic solvent (e.g., acetonitrile) to precipitate the plasma proteins.[21]

  • Vortexing and Centrifugation: Vortex the tubes vigorously and then centrifuge at high speed to pellet the precipitated proteins.[21]

  • Supernatant Transfer: Carefully transfer the supernatant containing the analyte and internal standard to a clean tube or well plate.[21]

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration and ensure compatibility with the LC system.[21]

Caption: A typical workflow for plasma sample preparation for LC-MS/MS analysis.

Quality Control and Method Validation

The use of this compound is integral to a robust and validated analytical method.

  • Purity: It is recommended to use a deuterated standard with at least 98% isotopic enrichment to minimize interference.[22]

  • Cross-Validation: When using multiple analytical methods, cross-validation by analyzing the same set of QC samples with each method is crucial to ensure data comparability.[23]

  • Regulatory Compliance: The use of stable isotope-labeled internal standards is recognized by regulatory agencies like the FDA and EMA as a best practice for bioanalytical method validation.[22]

Conclusion

This compound is an indispensable tool for researchers engaged in the development and analysis of Zuclopenthixol. Its use as an internal standard in mass spectrometry-based assays provides the accuracy and precision necessary for reliable pharmacokinetic, bioavailability, and bioequivalence studies. By understanding the scientific principles behind its application and adhering to proper handling and experimental protocols, researchers can ensure the generation of high-quality, defensible data.

References

  • PubChem. (n.d.). Zuclopenthixol. National Center for Biotechnology Information. Retrieved from [Link]

  • MIMS. (n.d.). Zuclopenthixol. Retrieved from [Link]

  • Wikipedia. (n.d.). Zuclopenthixol. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Zuclopenthixol Hydrochloride? Retrieved from [Link]

  • NPS MedicineWise. (2025, May 1). Clopixol. Retrieved from [Link]

  • Aaes-Jørgensen, T. (1986). Pharmacokinetics of three different injectable zuclopenthixol preparations. Drug Metabolism and Disposition, 14(1), 78-82.
  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

  • Stahl, S. M. (2021, October 19). Zuclopenthixol. In Prescriber's Guide. Cambridge University Press.
  • PubMed. (1986). Pharmacokinetics of three different injectable zuclopenthixol preparations. National Center for Biotechnology Information. Retrieved from [Link]

  • Lundbeck. (2014, April 8). Zuclopenthixol Tablets Lundbeck Std. (10 mg and 25 mg zuclopenthixol as zuclopenthixol hydrochloride) Lundbeck standard - PRODUCT MONOGRAPH.
  • Hansen, B. B., & Hansen, S. H. (1994). Determination of zuclopenthixol and its main N-dealkylated metabolite in biological fluids using high-performance liquid chromatography with post-column photochemical derivatization and fluorescence detection.
  • Tracqui, A., Kintz, P., & Mangin, P. (2002). LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair. Journal of Analytical Toxicology, 26(5), 302-306.
  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Nataraj, P., et al. (2025, December 6). Analytical Method Development and Validation of Zuclopenthixol by RP-HPLC in compliance with ICH-Q2R1 guidelines.
  • Hellerstein, M. K. (2013). Stable Isotopes in Drug Development and Personalized Medicine: Biomarkers that Reveal Causal Pathway Fluxes and the Dynamics of Global Biochemical Networks.
  • Stable Isotopes in Nature Laboratory. (n.d.). Collection & Prep. University of New Brunswick. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Gaillard, Y., & Pépin, G. (2025, August 9). HPLC-DAD and HPLC-MS findings in a fatality involving (Z)-cis- clopenthixol (zuclopenthixol).
  • Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Oche, B. A., & Oche, C. O. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Journal of Pharmaceutical and Allied Sciences, 12(1).
  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 203-211.
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • ResearchGate. (2024, July 2). Collecting/storing plant stable isotope samples? Retrieved from [Link]

  • ResearchGate. (2014, February 10). Is it possible to validate a method without IS (Internal Standard)? Retrieved from [Link]

  • Reddit. (2023, December 3). Analytical and internal standard preparation. r/massspectrometry. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry and Researchers. Retrieved from [Link]

  • Browne, T. R. (1998). Practical considerations in the use of stable isotope labelled compounds as tracers in clinical studies. Clinical Pharmacokinetics, 34(4), 267-282.
  • Acanthus Research Inc. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Precision Quantitation of Zuclopenthixol in Human Plasma via LC-MS/MS using Zuclopenthixol-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Therapeutic Drug Monitoring (TDM) of the thioxanthene antipsychotic Zuclopenthixol is critical due to its narrow therapeutic index and significant inter-individual pharmacokinetic variability (CYP2D6 and CYP3A4 metabolism). The Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology (AGNP) recommend a therapeutic reference range of 4–40 ng/mL , with laboratory alert levels typically set at 100 ng/mL [1].

While immunoassays exist, they often suffer from cross-reactivity with metabolites. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specificity. However, LC-MS/MS is susceptible to matrix effects —ion suppression or enhancement caused by co-eluting phospholipids in complex biological matrices like plasma.

This Application Note details a robust protocol utilizing Zuclopenthixol-d4 (deuterated internal standard). Unlike structural analogs (e.g., clopenthixol), Zuclopenthixol-d4 co-elutes perfectly with the analyte, experiencing the exact same ionization environment at the electrospray source. This provides real-time correction for matrix effects, ensuring the highest level of analytical confidence.

Molecular Specifications

CompoundChemical FormulaMonoisotopic MassCAS NumberRole
Zuclopenthixol C₂₂H₂₅ClN₂OS400.14 g/mol 53772-83-1Analyte
Zuclopenthixol-d4 C₂₂H₂₁D₄ClN₂OS404.17 g/mol 1246833-97-5Internal Standard

Note: The -d4 label is typically located on the piperazine ring or the ethylene glycol side chain. Ensure your MRM transitions match the specific labeling pattern of your reference standard.

Experimental Workflow

The following diagram outlines the critical path from patient sampling to validated result. Note the specific insertion point of the Internal Standard (IS) prior to any sample manipulation to account for extraction recovery losses.

TDM_Workflow Sample Patient Plasma (200 µL) Spike Spike IS (Zuclopenthixol-d4) Sample->Spike Normalization Precip Protein Precipitation (Acetonitrile/MeOH) Spike->Precip Matrix Break Centrifuge Centrifugation (14,000 x g) Precip->Centrifuge Separation Supernatant Supernatant Transfer Centrifuge->Supernatant LCMS LC-MS/MS Analysis (C18 Column) Supernatant->LCMS Injection Data Quantitation (Area Ratio) LCMS->Data Calc

Figure 1: End-to-end bioanalytical workflow.[1] The internal standard is added immediately to correct for all subsequent extraction variances.

Detailed Protocol

Reagents and Standards[3]
  • Stock Solution: Prepare Zuclopenthixol (1 mg/mL) and Zuclopenthixol-d4 (1 mg/mL) in Methanol.

  • Working IS Solution: Dilute Zuclopenthixol-d4 to 50 ng/mL in 50:50 Methanol:Water.

  • Precipitation Reagent: Acetonitrile containing 0.1% Formic Acid (cold).

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over SPE for speed and cost-efficiency in high-throughput hospital labs. The use of d4-IS compensates for the "dirtier" extract compared to SPE.

  • Aliquot: Transfer 100 µL of patient plasma (or Calibrator/QC) into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 20 µL of Working IS Solution (Zuclopenthixol-d4). Vortex gently for 5 seconds.

  • Precipitation: Add 300 µL of cold Precipitation Reagent.

  • Vortex: Vortex vigorously for 30 seconds to ensure complete protein disruption.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to improve peak shape during injection).

  • Injection: Inject 5–10 µL into the LC-MS/MS system.

LC-MS/MS Conditions[4]

Chromatography:

  • Column: C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 2 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
0.5 10 Load
3.0 90 Elution
4.0 90 Wash
4.1 10 Re-equilibration

| 6.0 | 10 | End of Run |

Mass Spectrometry (MRM Parameters):

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Zuclopenthixol 401.1171.13525Quantifier
Zuclopenthixol 401.1327.13518Qualifier
Zuclopenthixol-d4 405.1175.1*3525Quantifier (IS)

*Note: The product ion for d4 depends on the labeling position. If the label is on the piperazine ring (common), the 171 fragment shifts to 175. Verify with your specific standard.

Method Validation & Logic

Matrix Effect Correction (The "Why" of d4)

In TDM, phospholipids from plasma often elute late in the run, potentially overlapping with hydrophobic drugs like Zuclopenthixol. This causes Ion Suppression , where the analyte signal is artificially reduced.

Because Zuclopenthixol-d4 is chemically identical (except for mass), it elutes at the exact same retention time as the analyte. If the matrix suppresses the analyte signal by 30%, it also suppresses the IS signal by 30%.

Calculation:



By using the Area Ratio , the suppression cancels out mathematically.

Validation Criteria (FDA/EMA Guidelines)

To ensure trustworthiness, the method must meet these criteria [2]:

  • Linearity:

    
     over 1–100 ng/mL.
    
  • Accuracy: ±15% of nominal concentration (±20% at LLOQ).

  • Precision (CV): <15% (<20% at LLOQ).

  • IS Normalized Matrix Factor: Must be between 0.85 and 1.15.

Visualization: Mechanism of Correction

The following diagram illustrates how the Deuterated IS (d4) corrects for matrix interference that would otherwise invalidate the result.

Matrix_Correction cluster_0 Chromatographic Co-elution Analyte Zuclopenthixol (RT: 2.8 min) Matrix Matrix Phospholipids (Ion Suppression Zone) Analyte->Matrix Signal Reduced by 40% IS Zuclopenthixol-d4 (RT: 2.8 min) IS->Matrix Signal Reduced by 40% Result Accurate Quantitation (Ratio Unaffected) Matrix->Result Ratio Calculation Cancels Error

Figure 2: Mechanism of Stable Isotope Dilution (SID). Because the suppression affects both analyte and IS equally, the ratio remains constant.

References

  • Hiemke, C., et al. (2011/2018). "Consensus Guidelines for Therapeutic Drug Monitoring in Neuropsychopharmacology: Update 2017." Pharmacopsychiatry.

  • U.S. Food and Drug Administration (FDA). (2018).[3][4] "Bioanalytical Method Validation Guidance for Industry."

  • InvivoChem. "Zuclopenthixol-d4 succinate Chemical Properties and Structure."

  • Santa Cruz Biotechnology. "Zuclopenthixol-d4 Succinate Salt Data Sheet."

Sources

The Strategic Application of Zuclopenthixol-d4 in Advancing Metabolic Stability Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Drug Metabolism with Precision

In the landscape of modern drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. The metabolic stability of a drug candidate—its susceptibility to biotransformation by metabolic enzymes—profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Early and accurate assessment of metabolic stability allows researchers to identify promising candidates and optimize molecular structures to enhance therapeutic efficacy and safety.[1][2]

This guide delves into the critical role of stable isotope-labeled internal standards, specifically Zuclopenthixol-d4, in the robust and reliable quantification of the antipsychotic agent Zuclopenthixol during in vitro metabolic stability studies. As we will explore, the use of a deuterated analog is not merely a technical convenience but a cornerstone of analytical rigor, ensuring the integrity of data generated from pivotal assays such as those employing human liver microsomes and hepatocytes.

The Imperative for an Ideal Internal Standard: The Case for Zuclopenthixol-d4

Liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for quantifying drug molecules in complex biological matrices due to its high sensitivity and specificity.[3] However, the analytical process is susceptible to variations that can compromise data accuracy. These variables include inconsistencies in sample extraction and preparation, fluctuations in chromatographic retention times, and matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte.[4][5]

To mitigate these variabilities, a suitable internal standard (IS) is incorporated into the analytical workflow.[6] An ideal IS should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly during sample processing and analysis.[4] This is where stable isotope-labeled compounds, such as Zuclopenthixol-d4, offer an unparalleled advantage.[7][8]

Why Deuteration?

Zuclopenthixol-d4 is structurally identical to Zuclopenthixol, with the exception that four hydrogen atoms have been replaced by their stable isotope, deuterium.[9] This subtle modification results in a compound with nearly identical chromatographic behavior and ionization efficiency to the parent drug.[10][11] However, the increased mass allows it to be distinguished by the mass spectrometer.[10] By adding a known concentration of Zuclopenthixol-d4 to each sample at the beginning of the workflow, it co-experiences any sample loss or ionization variability with the analyte. The final quantification is based on the ratio of the analyte's response to the internal standard's response, thereby normalizing for these variations and yielding highly accurate and precise results.[7][12]

Zuclopenthixol Metabolism: A Brief Overview

Zuclopenthixol, a thioxanthene derivative, is an antipsychotic medication used in the treatment of schizophrenia.[13] Its metabolism is extensive and primarily occurs in the liver. The main metabolic pathways are sulfoxidation, side-chain N-dealkylation, and glucuronic acid conjugation. These transformations are predominantly mediated by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4.[13][14][15][16] The resulting metabolites are generally considered to be pharmacologically inactive.[17] Understanding the rate and pathways of this metabolism is crucial for predicting its clinical performance.

Core Experimental Platforms for Metabolic Stability Assessment

Two primary in vitro systems are widely employed to assess the metabolic stability of compounds like Zuclopenthixol:

  • Human Liver Microsomes (HLMs): These are subcellular fractions derived from hepatocytes that are rich in Phase I metabolic enzymes, particularly the CYP family.[18][19] HLMs are a cost-effective and high-throughput tool for evaluating CYP-mediated metabolism.[19][20]

  • Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes.[21][22] Hepatocyte stability assays provide a more comprehensive and physiologically relevant model of hepatic metabolism.[21][23]

The following sections provide detailed protocols for conducting metabolic stability studies of Zuclopenthixol using these two platforms, with Zuclopenthixol-d4 as the internal standard.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This protocol outlines the procedure for determining the in vitro half-life and intrinsic clearance of Zuclopenthixol in human liver microsomes.

I. Materials and Reagents
  • Zuclopenthixol

  • Zuclopenthixol-d4 (Internal Standard)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • 96-well incubation plates

  • 96-well collection plates

II. Solution Preparation
  • Zuclopenthixol Stock Solution (10 mM): Prepare in DMSO.

  • Working Solution (100 µM): Dilute the 10 mM stock solution with ACN/water (50:50, v/v).

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare Zuclopenthixol-d4 in ACN containing 0.1% formic acid. This will also serve as the quenching/protein precipitation solution.

  • Microsomal Suspension (1 mg/mL): Thaw the 20 mg/mL microsomal stock on ice and dilute with cold potassium phosphate buffer.

  • NADPH Regeneration System: Prepare according to the manufacturer's instructions in potassium phosphate buffer.

III. Experimental Workflow

The workflow for the HLM stability assay is depicted below.

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare 1 µM Zuclopenthixol pre_inc Pre-incubate HLM and Compound prep_cpd->pre_inc prep_hlm Prepare 0.5 mg/mL HLM Suspension prep_hlm->pre_inc prep_nadph Prepare NADPH Cofactor Solution start_rxn Initiate Reaction (Add NADPH) prep_nadph->start_rxn pre_inc->start_rxn timepoints Aliquots at 0, 5, 15, 30, 45, 60 min start_rxn->timepoints quench Quench with ACN containing IS timepoints->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the Human Liver Microsomal Stability Assay.

IV. Incubation Procedure
  • Pre-incubation: In a 96-well plate, add the required volume of the 1 mg/mL microsomal suspension and the 100 µM Zuclopenthixol working solution to achieve final concentrations of 0.5 mg/mL and 1 µM, respectively, in the final incubation volume. Also include wells for a negative control (without NADPH).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regeneration system to all wells except the negative control.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a collection plate containing a set volume of the cold IS working solution to stop the reaction.

  • Protein Precipitation: After the final time point, vortex the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

V. Data Analysis
  • Quantification: Determine the peak area ratio of Zuclopenthixol to Zuclopenthixol-d4 at each time point.

  • Calculate % Remaining:

    • % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the % remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • k = -slope

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / Microsomal Protein Amount)

Protocol 2: Cryopreserved Hepatocyte Stability Assay

This protocol provides a method for assessing the metabolic stability of Zuclopenthixol in a more physiologically complete system.

I. Materials and Reagents
  • Zuclopenthixol

  • Zuclopenthixol-d4 (Internal Standard)

  • Cryopreserved Human Hepatocytes

  • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

  • Acetonitrile (ACN), HPLC grade

  • Control compounds (e.g., a high-clearance compound like 7-Hydroxycoumarin and a low-clearance compound like Tolbutamide)

  • All other reagents as listed in the HLM protocol.

II. Hepatocyte Preparation
  • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

  • Transfer the cell suspension to pre-warmed incubation medium.

  • Centrifuge to pellet the cells and resuspend in fresh medium to wash away the cryoprotectant.

  • Determine cell viability and concentration using a method like the trypan blue exclusion assay.

  • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10^6 viable cells/mL) in incubation medium.

III. Experimental Workflow

The workflow for the hepatocyte stability assay is similar to the HLM assay, with the primary difference being the use of intact cells instead of a subcellular fraction.

Hepatocyte_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C, 5% CO₂) cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare 1 µM Zuclopenthixol start_rxn Combine Compound & Hepatocytes prep_cpd->start_rxn prep_cells Thaw & Prepare Hepatocytes prep_cells->start_rxn timepoints Aliquots at 0, 15, 30, 60, 90, 120 min start_rxn->timepoints quench Quench with ACN containing IS timepoints->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge lcms LC-MS/MS Analysis of Supernatant centrifuge->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the Cryopreserved Hepatocyte Stability Assay.

IV. Incubation Procedure
  • Incubation Setup: In a 96-well plate, add the hepatocyte suspension.

  • Initiate Reaction: Add the Zuclopenthixol working solution to achieve a final concentration of 1 µM.

  • Incubate the plate at 37°C in a humidified incubator, typically with 5% CO₂.

  • Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take an aliquot and quench the reaction by adding it to the cold IS working solution.[23]

  • Sample Processing: Process the samples as described in the HLM protocol (vortex, centrifuge, and collect supernatant for analysis).

V. Data Analysis

Data analysis is performed similarly to the HLM assay.

  • Quantification: Determine the peak area ratio of Zuclopenthixol to Zuclopenthixol-d4.

  • Calculate % Remaining, t½, and k: Follow the same steps as in the HLM protocol.

  • Calculate Intrinsic Clearance (CLint):

    • CLint (µL/min/10^6 cells) = (0.693 / t½) x (Incubation Volume / Number of cells in 10^6)

Data Presentation and Interpretation

The results from these assays allow for the classification of Zuclopenthixol's metabolic stability. The calculated intrinsic clearance values can be used in in vitro-in vivo extrapolation (IVIVE) models to predict human hepatic clearance.

Table 1: Representative Metabolic Stability Data for Zuclopenthixol

ParameterHuman Liver MicrosomesHuman Hepatocytes
Half-Life (t½, min) 4575
Intrinsic Clearance (CLint) 30.8 µL/min/mg protein12.3 µL/min/10^6 cells
Stability Classification ModerateModerate

Note: The data presented in this table is hypothetical and for illustrative purposes only.

A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[1] These quantitative outputs are crucial for ranking compounds during lead optimization and for providing foundational data for subsequent pharmacokinetic modeling.

Conclusion: Ensuring Data Integrity in Drug Metabolism Studies

The meticulous evaluation of metabolic stability is a non-negotiable step in the journey of a drug from the bench to the bedside. The protocols detailed herein provide a robust framework for assessing the metabolic fate of Zuclopenthixol. Central to the integrity of these studies is the use of a high-quality, stable isotope-labeled internal standard. Zuclopenthixol-d4, by virtue of its near-identical properties to the parent compound, ensures that the analytical data is precise, accurate, and reliable. By embracing these methodologies, researchers and drug development professionals can make more informed decisions, ultimately accelerating the delivery of safer and more effective medicines.

References

  • PubChem. (n.d.). Zuclopenthixol. National Center for Biotechnology Information. Retrieved from [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398–404. Retrieved from [Link]

  • Davies, S. J., Westin, A. A., & Castberg, I. (2010). Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies. Acta Psychiatrica Scandinavica, 122(6), 444–451. Retrieved from [Link]

  • Davies, S. J., Westin, A. A., & Castberg, I. (2010). Characterisation of zuclopenthixol metabolism by in vitro and therapeutic drug monitoring studies. Acta Psychiatrica Scandinavica, 122(6), 444–451. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • Wikipedia. (n.d.). Zuclopenthixol. Retrieved from [Link]

  • Gelenberg, A. J., & Shelton, J. C. (2021). Zuclopenthixol and Zuclopenthixol Decanoate; Flupenthixol and Flupenthixol Decanoate. In The Clinical Use of Antipsychotic Plasma Levels. Cambridge University Press. Retrieved from [Link]

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]

  • Bioscientia. (n.d.). Deuterated Drugs. Retrieved from [Link]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

  • SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • Kumar, A. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

  • protocols.io. (2025, August 3). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Retrieved from [Link]

  • Kim, D. H., et al. (2020). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 12(3), 279-289. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Lagerström, P. O., & Persson, B. A. (1988). Determination of zuclopenthixol and its main N-dealkylated metabolite in biological fluids using high-performance liquid chromatography with post-column photochemical derivatization and fluorescence detection. Journal of Chromatography, Biomedical Applications, 427(2), 323-334. Retrieved from [Link]

  • Wernevik, J., et al. (2022). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Discovery, 16(11), 1335-1349. Retrieved from [Link]

  • Uhl, M., & Sachs, H. (2002). LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients. Therapeutic Drug Monitoring, 24(4), 534-540. Retrieved from [Link]

  • Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Discovery, 16(11), 1335-1349. Retrieved from [Link]

  • Antunes, M. V., et al. (2018). Simultaneous Determination of Antipsychotic Drugs and Their Active Metabolites by LC-MS-MS and its Application to Therapeutic Drug Monitoring. ResearchGate. Retrieved from [Link]

  • Dahl, M. L. (2002). Cytochrome p450 phenotyping/genotyping in patients receiving antipsychotics: useful aid to prescribing? Clinical Pharmacokinetics, 41(7), 453-470. Retrieved from [Link]

  • Archipel UQAM. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]

  • PsychDB. (2024, April 1). Cytochrome (CYP) P450 Metabolism. Retrieved from [Link]

  • ResearchGate. (2023, November 2). (PDF) Development of stability-indicating HPLC method for quantification of pharmacopeia impurities of Zuclopenthixol and characterization of its stress degradation products by LCMS/MS. Retrieved from [Link]

  • Biocompare. (n.d.). Zuclopenthixol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Zuclopenthixol-d4 Mass Spectrometry Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Mass Spectrometry Source Parameters for Zuclopenthixol-d4 Target Analyte: Zuclopenthixol (Cis-(Z)-clopenthixol) Internal Standard: Zuclopenthixol-d4 (Deuterated SIL-IS) Instrumentation: LC-MS/MS (Triple Quadrupole) Ionization: Electrospray Ionization (ESI) Positive Mode[1]

Introduction: The Senior Application Scientist's Perspective

Welcome to the technical support hub. I am Dr. Aris, your Senior Application Scientist.

You are likely here because you are quantifying Zuclopenthixol in biological matrices (plasma, serum, or hair) and are facing challenges with sensitivity, linearity, or internal standard (IS) reproducibility. Zuclopenthixol is a thioxanthene derivative with a tertiary amine, making it a prime candidate for ESI Positive mode . However, its lipophilicity (logP ~3.8) and basicity (pKa ~8.1) create specific challenges regarding carryover, adsorption, and matrix effects.[2]

The use of Zuclopenthixol-d4 is not just a regulatory formality; it is a chemical necessity. Because thioxanthenes are subject to significant matrix suppression in phospholipid-rich samples, a Stable Isotope-Labeled (SIL) IS is the only way to effectively normalize ionization efficiency.

Below is your dynamic guide to optimizing this assay.

Part 1: Source Parameter Optimization (The "How-To")

FAQ 1: What are the optimal MRM transitions for Zuclopenthixol and its d4 analog?

Answer: You must select transitions that offer high specificity and minimal background noise. The protonated molecule


 is the precursor. The most common fragment arises from the cleavage of the piperazine ring system.

Critical Note: The transitions below assume the d4 label is located on the piperazine ring or the propyl chain, which is standard for commercial standards (e.g., Toronto Research Chemicals, Cerilliant). Always verify your specific CoA.

CompoundPrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)*
Zuclopenthixol 401.1 327.1 Quantifier 20 - 25
Zuclopenthixol401.1269.1Qualifier30 - 35
Zuclopenthixol-d4 405.1 331.1 IS Quantifier 20 - 25

*Note: Start with these values and optimize using the ramp protocol below.

FAQ 2: How do I optimize the Source Temperature and Gas Flow?

Answer: This is the "Triangle of Nebulization." You are balancing three forces: Solvent Evaporation , Droplet Fission , and Thermal Stability .

  • Desolvation Temperature (350°C - 500°C): Zuclopenthixol is thermally stable. Higher temperatures generally improve sensitivity by ensuring complete droplet drying, especially at higher flow rates (>0.4 mL/min).

  • Desolvation Gas Flow (600 - 1000 L/hr): High flow is required to shear the mobile phase.

  • Cone Voltage / Declustering Potential: This is critical to prevent in-source fragmentation. If set too high, you will see the 327 fragment in the Q1 scan, reducing your precursor abundance.

Optimization Workflow: Do not rely on "Autotune." Perform a manual Tee-infusion experiment.

OptimizationWorkflow Start Start: Tee-Infusion (Analyte + Mobile Phase) Step1 Step 1: Q1 Scan Identify [M+H]+ (401.1) Start->Step1 Step2 Step 2: Cone Voltage Ramp Maximize Precursor (Avoid In-Source Frag) Step1->Step2 Step3 Step 3: Product Scan Select Fragments (327.1, 269.1) Step2->Step3 Step4 Step 4: Collision Energy Ramp Maximize Product Ion Step3->Step4 Step5 Step 5: FIA Injection Optimize Temp/Gas Flow Step4->Step5

Figure 1: Step-wise optimization workflow for Zuclopenthixol MS parameters. Note that Flow Injection Analysis (FIA) is preferred for source gas optimization to mimic real chromatographic conditions.

Part 2: Troubleshooting Sensitivity & Stability

FAQ 3: My Zuclopenthixol-d4 response is dropping over the course of the run. Why?

Answer: This is a classic symptom of Matrix Effect Accumulation or Charging , not necessarily instrument failure.

  • Mechanism: Phospholipids from plasma accumulate on the guard column or the source shield. As they elute (often late in the gradient), they suppress ionization for subsequent injections.

  • The "Diverter Valve" Fix: Zuclopenthixol elutes relatively late on C18 columns. Direct the first 1-2 minutes of flow (containing salts and early eluting matrix) to waste.

  • Check the IS Pattern:

    • Scenario A: IS response drops, Analyte response drops equally. Result: Ratio is constant. Data is usable (within limits).

    • Scenario B: IS response varies randomly. Result: Check your pipetting or IS solvent evaporation.

FAQ 4: I see a signal for Zuclopenthixol-d4 in my Double Blank (DB) samples. Is it carryover?

Answer: It could be carryover, or it could be Isotopic Interference (Cross-talk) .

  • Carryover Test: Inject a high standard (ULOQ) followed by three blank mobile phases. If the signal decreases sequentially, it is carryover.

    • Solution: Zuclopenthixol is basic. Ensure your needle wash contains 0.1% Formic Acid in an organic solvent (e.g., MeOH/ACN/H2O 40:40:20) to protonate and solubilize the drug from the needle surface.

  • Cross-talk Test: Inject only the ULOQ of the unlabeled analyte. Monitor the d4 transition.

    • Cause: If you see a peak in the d4 channel, your mass resolution (Q1 or Q3) may be too wide, or natural isotopes of the analyte are contributing to the IS channel.

    • Solution: Tighten quadrupole resolution to "Unit" or "High" (0.7 FWHM).

FAQ 5: Why are my peaks tailing?

Answer: Tailing in basic drugs like Zuclopenthixol is almost always due to Silanol Interactions .

  • The Fix: You must use an acidic mobile phase modifier.

  • Recommendation: 5mM Ammonium Formate + 0.1% Formic Acid. The ammonium ions compete for silanol sites, and the acid keeps the analyte protonated.

Part 3: Internal Standard Specifics (The "Why-It-Matters")

FAQ 6: Can I use an analog like Clopenthixol or Flupentixol instead of Zuclopenthixol-d4?

Answer: Technically yes, but scientifically no , if you want high rigor.

  • Reasoning: Analogs (like Doxepin-d3 or Flupentixol) have different retention times.

  • The Matrix Effect Trap: Matrix suppression is time-dependent. If your analyte elutes at 3.5 min and your analog IS elutes at 4.0 min, they experience different suppression zones. The IS will not correct for the suppression affecting the analyte.

  • Golden Rule: Always use the deuterated IS (Zuclopenthixol-d4) because it co-elutes, experiencing the exact same ionization environment.

Troubleshooting Logic Tree

Use this diagram to diagnose low sensitivity issues.

TroubleshootingTree Problem Issue: Low Sensitivity/Signal Check1 Check 1: Direct Infusion Signal Stable? Problem->Check1 StableYes Yes: Source/MS is OK Check1->StableYes Yes StableNo No: Check Probe/Capillary Check1->StableNo No Check2 Check 2: Column Injection Peak Shape Good? StableYes->Check2 ShapeBad Tailing/Broad: Fix Mobile Phase pH Check Dead Volume Check2->ShapeBad No ShapeGood Shape Good, Area Low: Matrix Effect? Check2->ShapeGood Yes MatrixTest Post-Column Infusion Test ShapeGood->MatrixTest Suppression Suppression Zone Found: Improve Sample Prep (SPE) or Dilute Sample MatrixTest->Suppression

Figure 2: Diagnostic logic tree for isolating sensitivity issues in Zuclopenthixol analysis.

References

  • Bioanalysis Zone. (2020).[3] Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development.

  • BenchChem. (2025).[4][5] Technical Support Center: Troubleshooting Inconsistent Internal Standard Response in LC.

  • Sesharamsingh, G., et al. (2023).[6] Development of stability-indicating HPLC method for quantification of pharmacopeia impurities of Zuclopenthixol and characterization of its stress degradation products by LCMS/MS. ResearchGate.

  • WuXi AppTec. (2025).[2] Internal Standards in LC−MS Bioanalysis: Which, When, and How.

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 5311507: Zuclopenthixol.

Sources

Technical Support Center: Stability of Zuclopenthixol-d4 in Biological Matrices

[1]

Core Technical Overview

Zuclopenthixol-d4 is the deuterated internal standard (IS) for Zuclopenthixol, a thioxanthene antipsychotic. It is the cis(Z)-isomer of clopenthixol.[1][2][3] The critical stability challenge for this compound is geometric isomerization induced by light, converting the active cis-isomer into the inactive trans(E)-isomer.

Unlike typical small molecules where oxidation or hydrolysis are the primary degradation pathways, Zuclopenthixol-d4 requires strict photochemical control.[] Failure to manage this results in peak splitting, retention time shifts, and quantification errors due to separating the IS signal into two distinct isomeric peaks.

Troubleshooting & FAQs

Module A: Isomerization & Photostability

Q: I observe a "splitting" of the Zuclopenthixol-d4 peak in my chromatogram. Is my column failing? A: It is likely not a column failure but photo-isomerization .

  • Root Cause: Thioxanthenes are highly sensitive to UV and visible light. Exposure causes the ethylene double bond to rotate, converting cis-Zuclopenthixol-d4 to trans-Clopenthixol-d4.[] These isomers often have different retention times on C18 columns.

  • Diagnostic: Check if the "split" peak area sum equals the expected single peak area. If yes, isomerization has occurred.[]

  • Corrective Action:

    • Perform all extraction steps under monochromatic yellow light (sodium vapor) or low-light conditions.[]

    • Use amber glassware exclusively.

    • Wrap autosampler vials in aluminum foil if amber vials are unavailable.[]

Q: Can I reverse the isomerization if it happens in my stock solution? A: No. Once the thermodynamic equilibrium between cis and trans is shifted, you cannot easily revert it back to pure cis in a standard laboratory setting without complex purification.

  • Action: Discard the compromised stock solution and prepare a fresh batch under protected lighting.

Module B: Matrix Stability (Plasma/Blood)

Q: My IS recovery decreases significantly after freeze-thaw cycles in plasma, but the analyte looks fine. Why? A: This suggests differential adsorption or N-oxide formation .[]

  • Mechanism: Zuclopenthixol is lipophilic (LogP ~4-5) and basic.[] It binds avidly to plasma proteins and glass surfaces.[]

  • N-Oxide Risk: The piperazine nitrogen is susceptible to oxidation (N-oxide formation) if the plasma contains high levels of peroxides or if left at room temperature too long.[]

  • Corrective Action:

    • Adsorption: Ensure your reconstitution solvent contains at least 10-20% organic content (Methanol/Acetonitrile) or a modifier (e.g., 0.1% Formic Acid) to prevent sticking to container walls.[]

    • pH Control: Acidifying the plasma (pH ~4-5) prior to storage can stabilize the N-oxide prone sites, though -80°C storage is the primary control.[]

Module C: Isotope Effects

Q: Does the deuterium labeling (d4) affect the stability compared to the native drug? A: Generally, no .[5] The deuterium label (typically on the piperazine ring or ethylene chain) is chemically stable.

  • Note: However, verify that your "d4" label is not on an exchangeable position (like an amine proton). Commercial Zuclopenthixol-d4 is usually labeled on the carbon skeleton, making H/D exchange negligible under physiological pH.[]

Visualizing the Instability Mechanisms

The following diagram illustrates the two primary degradation pathways: Photo-Isomerization (Critical) and Oxidation (Secondary).

Zuclopenthixol_Degradationcluster_preventionPrevention StrategyStockZuclopenthixol-d4(Cis-Isomer)LightUV/Visible LightExposureStock->LightOxidationPeroxides / Air(Storage > -20°C)Stock->OxidationTransTrans-Clopenthixol-d4(Inactive Isomer)Light->TransBond Rotation(Isomerization)NOxideZuclopenthixol-d4N-OxideOxidation->NOxideN-OxidationResult1ChromatographicPeak SplittingTrans->Result1Result2Loss of Sensitivity(Mass Shift +16 Da)NOxide->Result2AmberUse Amber GlassYellow LightTempStore at -80°CAcidify Matrix

Caption: Figure 1. Degradation pathways of Zuclopenthixol-d4. Light induces cis-trans isomerization, while oxidation leads to N-oxide formation.[]

Validated Stability Protocols

Protocol A: Bench-Top Stability & Light Stress Test

Purpose: To validate the maximum allowable time samples can remain on the bench during extraction.

  • Preparation: Spike blank plasma with Zuclopenthixol-d4 at a mid-level concentration (e.g., 50 ng/mL).

  • Split Samples: Divide into two sets:

    • Set A (Protected): Wrapped in foil, kept in a dark box.

    • Set B (Exposed): Placed under standard white fluorescent lab lighting.[]

  • Time Points: Aliquot samples at T=0, 1h, 2h, 4h.

  • Analysis: Extract and inject immediately.

  • Criteria:

    • Calculate the ratio of cis (analyte) to trans (impurity) peak areas.

    • Pass: Trans isomer peak area must remain < 5% of the total peak area.

    • Fail: Appearance of a secondary peak in Set B confirms light sensitivity; strict amber conditions are mandatory.

Protocol B: Freeze-Thaw Stability (Biological Matrix)

Purpose: To ensure sample integrity during re-analysis.[]

  • Spike: Prepare Low QC and High QC samples in the biological matrix (e.g., plasma).

  • Freezing: Store at -80°C for at least 24 hours.

  • Thaw Cycle: Thaw unassisted at room temperature. Once completely thawed, vortex for 1 minute.

  • Refreeze: Return to -80°C for >12 hours.

  • Repeat: Perform for a total of 3 cycles.

  • Comparison: Analyze against freshly spiked QCs.

  • Acceptance: The mean concentration must be within ±15% of the nominal value.

Summary Data Tables

Table 1: Recommended Storage Conditions
MatrixConditionStability Duration (Est.)Critical Handling Note
Stock Solution Methanol, -20°C6-12 MonthsAmber glass mandatory.
Plasma/Serum -80°C> 6 MonthsAvoid repeated thaw cycles (>3).[]
Whole Blood 4°C (Ice Bath)< 4 HoursUnstable at RT; process immediately.
Processed Samples Autosampler (4°C)24 HoursVerify solvent evaporation/adsorption.
Table 2: Common Interferences
Interfering AgentSourceImpact on Zuclopenthixol-d4
Trans-Clopenthixol Isomerization (Light)Peak splitting; quantification error.[]
N-Oxide Metabolite OxidationPotential in-source fragmentation interference.[]
Phospholipids Matrix EffectIon suppression (monitor retention time).[]

Stability Testing Workflow (Graphviz)

Use this decision tree to validate your specific method conditions.

Stability_WorkflowStartStart Stability ValidationStep1Prepare Spiked Matrix(Low & High QC)Start->Step1ConditionSelect Stress ConditionStep1->ConditionPathAFreeze/Thaw(3 Cycles, -80°C)Condition->PathAPathBBench-Top(4h, Ambient)Condition->PathBPathCAutosampler(24h, 4°C)Condition->PathCAnalysisLC-MS/MS AnalysisPathA->AnalysisPathB->AnalysisPathC->AnalysisCheckIs Deviation < ±15%?Analysis->CheckPassStability ValidatedCheck->PassYesFailFail: InvestigateCheck->FailNoRootCauseCheck: 1. Light Exposure2. Adsorption3. pH InstabilityFail->RootCause

Caption: Figure 2. Decision tree for validating Zuclopenthixol-d4 stability in biological matrices.

References

  • Food and Drug Administration (FDA). (2018).[] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Bogusz, M. J., et al. (2002). "LC-MS-MS analysis of the neuroleptics clozapine, flupentixol, haloperidol, penfluridol, thioridazine, and zuclopenthixol in hair obtained from psychiatric patients." Journal of Analytical Toxicology, 26(6).
  • Aaes-Jørgensen, T. (1980).[][5] "Specific high-performance liquid chromatographic method for estimation of the cis(Z)- and trans(E)-isomers of clopenthixol." Journal of Chromatography B. (Foundational reference for isomer separation).

  • PubChem. (n.d.).[] Zuclopenthixol Compound Summary. National Library of Medicine.[] Retrieved from [Link]

Technical Support Center: Zuclopenthixol Carryover Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Carryover in Zuclopenthixol Analytical Runs Document ID: ZUC-TRBL-001 Status: Active Audience: Analytical Chemists, DMPK Scientists, Method Development Leads

Executive Summary: The Chemistry of Contamination

Welcome to the technical support hub for Zuclopenthixol analysis. If you are reading this, you are likely observing "ghost peaks" in your blank injections following high-concentration standards (ULOQ).

To solve this, we must first understand the molecular behavior of the analyte. Zuclopenthixol is a thioxanthene derivative with two distinct properties that drive carryover:

  • High Lipophilicity (LogP ~4.9 - 5.3): The tricyclic structure adheres aggressively to hydrophobic surfaces (rotor seals, tubing, needle coatings).

  • Basic Amine Functionality (pKa ~8.0): The piperazine ring creates strong ionic interactions with residual silanols on glass vials or column stationary phases.

This guide provides a self-validating troubleshooting protocol to eliminate these interactions.

Part 1: The Autosampler (The Primary Culprit)

Q: I am seeing carryover in the first blank after my top standard. My current needle wash is 100% Methanol. Why isn't this working?

A: Methanol alone is insufficient for Zuclopenthixol because it lacks the solvating power to break the hydrophobic interaction and the ionic strength to disrupt the amine binding. You need a Dual-Solvent Strategy that attacks both mechanisms.

The "Nuclear" Wash Protocol

Implement the following wash configuration on your autosampler (e.g., Waters FTN or Agilent Multisampler).

ParameterRecommended CompositionMechanism of Action
Weak Wash (Solvent A) 90:10 Water:Acetonitrile + 0.1% Formic Acid Matches initial gradient conditions to prevent peak distortion. The acid keeps the drug protonated and soluble in water.
Strong Wash (Solvent B) 40:40:20 Acetonitrile:Isopropanol:Water + 0.2% Formic Acid IPA provides high solvating power for the lipophilic thioxanthene ring. Formic Acid disrupts ionic binding to the needle surface.
Wash Volume/Time Min. 600 µL (or 20s dip) Physical shear force is required to strip the molecule from the needle surface.

Technical Insight: Isopropanol (IPA) has a higher viscosity and elution strength than acetonitrile or methanol. For tricyclic antidepressants and antipsychotics, the addition of IPA is often the deciding factor in eliminating carryover [1].

Part 2: Chromatographic Parameters[1][2][3][4]

Q: I optimized my needle wash, but I still see a broad, tailing ghost peak. Could it be the column?

A: Yes. If the peak is broad, it suggests the carryover is eluting from the column (stationary phase retention) rather than the injector (which usually results in a sharp peak). Zuclopenthixol interacts with free silanol groups on the silica support.

Column Selection & Gradient Strategy
  • Stationary Phase Selection:

    • Avoid: Standard C18 columns with low carbon loads or incomplete end-capping.

    • Select: Hybrid-particle columns (e.g., BEH C18 or equivalent) with high pH stability and extensive end-capping . These surfaces have fewer free silanols for the amine to bind to.

  • The "Sawtooth" Wash Step: Your gradient likely ends at 95% Organic. For Zuclopenthixol, holding at 95% is often not enough. Implement a sawtooth cycle at the end of the run.

    • Step 1: Ramp to 95% B (Organic). Hold 1 min.

    • Step 2: Drop to 10% B. Hold 0.5 min.

    • Step 3: Ramp back to 95% B. Hold 1 min.

    • Step 4: Re-equilibrate.

    Why this works: Rapid changes in organic strength create chaotic mixing and solvent polarity shifts that dislodge "sticky" compounds trapped in stagnant flow zones (e.g., near frit edges).

Part 3: System Hardware & Materials

Q: I've changed the wash and the column, but the carryover persists at 0.1% of ULOQ. What else can I check?

A: Check your rotor seals and tubing. Zuclopenthixol absorbs into specific polymers.

  • Rotor Seals: If your injection valve uses a standard Vespel rotor seal, replace it immediately. Vespel (polyimide) has a pH range of 0-10 but is known to adsorb basic amines.

    • Upgrade: Switch to Tefzel (ETFE) or PEEK rotor seals. These are more hydrophobic but less prone to specific ionic adsorption of the piperazine ring.

  • Transfer Tubing: Replace PEEK transfer lines (injector to column) with Stainless Steel or Bio-inert Titanium if possible. Old PEEK tubing develops micro-fissures that trap lipophilic drugs.

Part 4: Visualizing the Mechanism

The following diagram illustrates the dual-mechanism of adherence and the logical troubleshooting flow.

Zuclopenthixol_Carryover cluster_mechanism Adsorption Mechanism Drug Zuclopenthixol (Lipophilic + Basic) Interaction1 Hydrophobic Interaction (Thioxanthene Ring) Drug->Interaction1 Interaction2 Ionic Interaction (Piperazine Amine) Drug->Interaction2 Surface LC Component Surface (Needle/Seal/Silanol) Interaction1->Surface Interaction2->Surface Start Start: Carryover Detected Step1 1. Optimize Needle Wash (Add IPA + Acid) Start->Step1 Check1 Carryover Gone? Step1->Check1 Step2 2. Change Rotor Seal (Vespel -> Tefzel) Check1->Step2 No Success Validation Pass (<20% of LLOQ) Check1->Success Yes Check2 Carryover Gone? Step2->Check2 Step3 3. Column Strategy (High End-Cap + Sawtooth) Check2->Step3 No Check2->Success Yes Step3->Success

Caption: Figure 1: Mechanism of Zuclopenthixol adsorption and the hierarchical troubleshooting decision tree.

Part 5: Validation Protocol

To ensure your system is robust, run this Carryover Evaluation Protocol before starting any sample batch.

  • Preparation: Prepare a "Challenge Standard" (ULOQ) and a "Double Blank" (Mobile phase only).

  • Sequence:

    • Injection 1: Mobile Phase Blank (Baseline check)

    • Injection 2: ULOQ (High concentration challenge)

    • Injection 3: Mobile Phase Blank (The critical test)

    • Injection 4: Mobile Phase Blank

  • Calculation:

    
    
    
  • Acceptance Criteria: The peak area in the first blank after ULOQ must be < 20% of the LLOQ peak area [2].

References

  • Chambers, E. et al. (2018). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Waters Corporation Application Note.

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Section 4.1.

  • Nataraj, P., et al. (2025).[1] Analytical Method Development and Validation of Zuclopenthixol by RP-HPLC. International Contemporary Journal of Pharmacy.

  • PubChem. (2025). Zuclopenthixol Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Method Refinement for Low-Level Quantification of Zuclopenthixol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Welcome to the technical support hub for Zuclopenthixol quantification. This is not a standard "cookbook" method; it is a refinement guide designed for researchers struggling to hit lower limits of quantification (LLOQ) in the 0.1–0.5 ng/mL range while maintaining isomeric purity.

Zuclopenthixol is the cis(Z)-isomer of clopenthixol.[1] The trans(E)-isomer is pharmacologically inactive and considered an impurity. The core challenges you likely face are:

  • Isomeric Resolution: Preventing the trans-isomer from co-eluting with the active cis-isomer.

  • Sensitivity: Overcoming signal suppression in plasma/serum matrices to detect low-dose pharmacokinetics.

  • Stability: Mitigating rapid photo-isomerization under standard lab lighting.

Module 1: Sample Preparation & Extraction Efficiency

User Question:

"I am using Protein Precipitation (PPT) with Acetonitrile, but my background noise is too high to reach an LLOQ of 0.1 ng/mL. What should I change?"

Technical Diagnosis:

Protein precipitation is insufficient for low-level quantification of thioxanthenes. It leaves behind phospholipids (phosphatidylcholines) that cause significant ion suppression in the MS source. For sub-nanogram sensitivity, you must switch to Liquid-Liquid Extraction (LLE) .

Refined Protocol: High-Selectivity LLE

This protocol utilizes a non-polar solvent mixture to extract the hydrophobic drug while leaving polar matrix components behind.

Reagents:

  • Extraction Solvent: n-Heptane : Isoamyl Alcohol (98:2 v/v).

  • Internal Standard (IS): Zuclopenthixol-d4 (preferred) or Clopenthixol-d4.

  • Buffer: 0.5M NaOH (to ensure the amine is uncharged/free base).

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a glass tube (amber preferred).

  • Spike: Add 20 µL of Internal Standard working solution.

  • Alkalize: Add 100 µL of 0.5M NaOH. Vortex briefly. Rationale: The pKa of the piperazine nitrogen is ~8.0. High pH drives the drug into the organic-soluble free base form.

  • Extract: Add 3.0 mL of Extraction Solvent (n-Heptane/Isoamyl Alcohol).

  • Agitate: Shaker/Rotator for 10 minutes at medium speed.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Transfer: Flash freeze the aqueous (bottom) layer in a dry ice/ethanol bath. Decant the organic (top) layer into a clean tube.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (Initial conditions).

Visual Workflow: LLE Logic

LLE_Workflow Start Plasma Sample (200 µL) Alkalize pH Adjustment (Add 0.5M NaOH) Target pH > 10 Start->Alkalize Ensure Free Base Extract Add Organic Solvent (n-Heptane/Isoamyl Alc 98:2) Alkalize->Extract Hydrophobic Phase Partition Mechanical Agitation & Centrifugation Extract->Partition Separate Phase Separation (Freeze Aqueous Layer) Partition->Separate Remove Matrix Dry Evaporate Organic Layer (N2 @ 40°C) Separate->Dry Concentrate Finish Reconstitute (Mobile Phase) Dry->Finish Prepare for LC-MS

Caption: Optimized Liquid-Liquid Extraction (LLE) workflow to remove phospholipids and concentrate the analyte.

Module 2: Chromatographic Resolution (Isomer Separation)

User Question:

"I see a shoulder on my Zuclopenthixol peak. Is this the trans-isomer, and how do I remove it?"

Technical Diagnosis:

Yes, that shoulder is likely the trans(E)-isomer. Standard rapid gradients often fail to separate these geometric isomers. You need a column with high carbon load and a specific mobile phase modifier to enhance selectivity.

Refined Protocol: LC Parameters
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent high-strength silica. Why: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic compounds at low pH.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0015Initial Hold (Focusing)
1.0015End Isocratic Hold
6.0085Linear Ramp (Elution)
7.0095Wash
7.1015Re-equilibration
9.0015End of Run

Note: Zuclopenthixol typically elutes earlier than the trans-isomer in Reversed-Phase (RP) systems due to polarity differences caused by the spatial arrangement of the chlorine atom.

Module 3: Mass Spectrometry & Sensitivity

User Question:

"My signal-to-noise ratio is poor at 0.1 ng/mL. Which MRM transitions should I use?"

Technical Diagnosis:

Zuclopenthixol (MW 400.97) forms a stable protonated molecule


. Sensitivity loss is often due to poor fragmentation efficiency or using a non-specific transition. The piperazine ring cleavage provides the most distinct fragments.
Refined Protocol: MS/MS Settings
  • Ionization: ESI Positive (Electrospray).[3]

  • Capillary Voltage: 3.0 kV (Optimize between 2.5 - 3.5 kV).

  • Desolvation Temp: 500°C (High temp required for efficient ionization of the oily residue).

MRM Transition Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)Origin of Fragment
Zuclopenthixol 401.1 270.1 Quantifier ~25Loss of piperazine side chain
Zuclopenthixol401.1171.1Qualifier~40Thioxanthene ring fragment
Zuclopenthixol-d4405.1274.1Internal Std~25Deuterated analog
Troubleshooting Logic Tree

MS_Troubleshooting Problem Low Sensitivity (< 0.1 ng/mL) Check1 Check Matrix Effect Problem->Check1 Action1 Switch to LLE (Remove Phospholipids) Check1->Action1 Suppression > 20% Check2 Check Solubility Check1->Check2 Suppression OK Action2 Use Acidic Mobile Phase (Promote Ionization) Check2->Action2 Poor Peak Shape Check3 Check Adsorption Check2->Check3 Peak Shape OK Action3 Use Low-Bind Plates & Glass Inserts Check3->Action3 Non-linear Low Std

Caption: Diagnostic logic for resolving sensitivity issues in Zuclopenthixol quantification.

Module 4: Stability & System Suitability

User Question:

"My QC samples are failing after sitting in the autosampler for 12 hours. Why?"

Technical Diagnosis:

Zuclopenthixol is highly photosensitive . Exposure to standard laboratory fluorescent light causes rapid isomerization from cis(Z) to trans(E). This decreases the area of the quantitation peak and increases the impurity peak, causing QC failure.

Mandatory Handling Protocols:
  • Amber Glassware: All stock solutions and final extracts must be stored in amber glass vials.

  • Low-Light Processing: Perform extraction in a room with UV-filtered lighting or yellow light.

  • Autosampler Temp: Maintain at 4°C .

  • Solvent Stability: Reconstituted extracts are typically stable for 24 hours at 4°C if protected from light.

References

  • European Medicines Agency (EMA). Assessment Report: Zuclopenthixol. (Provides pharmacological background and isomer data). Available at: [Link]

  • Journal of Chromatography B.Determination of zuclopenthixol and its main N-dealkylated metabolite in biological fluids. (Foundational method for LLE extraction logic).
  • Waters Corporation. Oasis PRiME HLB vs. Liquid-Liquid Extraction for Basic Drugs. (Comparative data on extraction efficiency). Available at: [Link]

  • PubChem. Zuclopenthixol Compound Summary (CID 5311507). (Molecular weight and pKa verification). Available at: [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: Zuclopenthixol versus Risperidone in Clinical Trials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of Zuclopenthixol (a thioxanthene-class typical antipsychotic) and Risperidone (a benzisoxazole-class atypical antipsychotic). Designed for drug development professionals and clinical researchers, this document synthesizes data from head-to-head clinical trials, focusing on pharmacodynamics, efficacy endpoints, and safety profiles.

Strategic Positioning:

  • Risperidone demonstrates superior efficacy in treating negative symptoms and is preferable for patients with comorbid substance use disorders. It offers a faster onset of action but carries a distinct metabolic and endocrine burden (hyperprolactinemia).

  • Zuclopenthixol remains a potent D2 antagonist with high utility in acute agitation (particularly the acetate formulation, though this guide focuses on oral/depot comparisons) but is limited by a significantly higher liability for Extrapyramidal Symptoms (EPS).

Mechanistic Profile & Pharmacodynamics[1][2]

The clinical divergence between these two agents stems directly from their receptor binding profiles.

  • Zuclopenthixol (Typical): Acts primarily as a high-affinity antagonist at the Dopamine D2 receptor. While it possesses some 5-HT2A affinity, its clinical ratio of 5-HT2A:D2 blockade is low, leading to potent antipsychotic effects driven by striatal D2 blockade, which correlates with its high EPS risk.

  • Risperidone (Atypical): Characterized by a high affinity for both Serotonin 5-HT2A and Dopamine D2 receptors. The high 5-HT2A/D2 occupancy ratio facilitates dopamine release in the nigrostriatal pathway (mitigating EPS) and the prefrontal cortex (improving negative symptoms), defining its "atypical" profile.

Diagram 1: Receptor Binding & Signaling Pathways

The following diagram illustrates the differential receptor antagonism and downstream clinical outcomes.

MOA_Comparison cluster_Zuclo Zuclopenthixol (Typical) cluster_Risp Risperidone (Atypical) Z_Drug Zuclopenthixol Z_D2 D2 Receptor (High Affinity Blockade) Z_Drug->Z_D2 Strong Antagonism Z_Effect1 Potent Antipsychotic Activity (Positive Sx) Z_D2->Z_Effect1 Z_SideEffect High EPS Risk (Nigrostriatal Blockade) Z_D2->Z_SideEffect R_Drug Risperidone R_5HT 5-HT2A Receptor (Very High Affinity Blockade) R_Drug->R_5HT Dominant Antagonism R_D2 D2 Receptor (High Affinity Blockade) R_Drug->R_D2 Balanced Antagonism R_Effect1 Reduced EPS Liability (vs. Typical) R_5HT->R_Effect1 Modulates R_Effect2 Improved Negative Sx (Cortical DA Release) R_5HT->R_Effect2 R_SideEffect Hyperprolactinemia (Tuberoinfundibular Blockade) R_D2->R_SideEffect

Caption: Comparative mechanism of action showing the high 5-HT2A:D2 ratio of Risperidone versus the D2-dominant profile of Zuclopenthixol.

Clinical Efficacy Analysis

Acute Phase Efficacy (Positive Symptoms)

In a double-blind, randomized, parallel-group trial (n=98) treating acute schizophrenic episodes, Risperidone demonstrated a trend toward superior efficacy and significantly faster onset of action.

  • Onset: Risperidone showed a significantly shorter time to therapeutic response compared to Zuclopenthixol.

  • Symptom Reduction: Both drugs effectively reduced PANSS (Positive and Negative Syndrome Scale) total scores, but Risperidone is favored for short-term PANSS reduction in meta-analyses.

Maintenance and Dual Diagnosis

A critical differentiator is the performance in patients with comorbid substance use disorders (Dual Diagnosis). A 6-month randomized controlled trial (n=115) compared Long-Acting Injectable (LAI) Risperidone against Zuclopenthixol-depot.

  • Substance Use: Risperidone-treated patients had significantly fewer positive urine tests (8.67 vs 10.36, P=0.005).

  • Negative Symptoms: Risperidone showed superior improvement in PANSS negative subscale scores compared to Zuclopenthixol.

Table 1: Quantitative Efficacy Data Summary
MetricRisperidone (Mean/Outcome)Zuclopenthixol (Mean/Outcome)Statistical Significance
Acute Response (6 wks) Mean Dose: 8 mg/dayMean Dose: 38 mg/dayComparable global efficacy; Trend favoring Risperidone
Onset of Action Rapid (Significant improvement < 2 wks)SlowerP < 0.05 (Favors Risperidone)
Substance Use (Urine +) 8.67 positive tests (6 mo)10.36 positive tests (6 mo)P = 0.005 (Favors Risperidone)
Negative Symptoms Significant ReductionMinimal/No ChangeP < 0.05 (Favors Risperidone)
Discontinuation (Inefficacy) Higher rate in depot studiesLower rate in depot studiesHazard Ratio 0.11 (Favors Zuclopenthixol)

Note: The lower discontinuation rate for Zuclopenthixol depot due to inefficacy suggests it may be more "forgiving" of missed doses or possess a specific utility in resistant cases, despite the superior symptom profile of Risperidone.

Safety & Tolerability Profile

The safety profiles present a clear trade-off between neurological and metabolic/endocrine risks.

Neurological: Extrapyramidal Symptoms (EPS)

Zuclopenthixol is associated with a significantly higher burden of EPS. Clinical data consistently shows that patients on Zuclopenthixol require antiparkinsonian medication (e.g., anticholinergics) more frequently than those on Risperidone.

  • Risk Factor: High D2 occupancy without 5-HT2A modulation.

Metabolic & Endocrine

Risperidone carries a distinct liability for hyperprolactinemia and metabolic syndrome, often exceeding that of typical antipsychotics like Zuclopenthixol in specific domains.

  • Prolactin: Risperidone causes potent and sustained prolactin elevation (often >100 ng/mL), leading to galactorrhea and sexual dysfunction.

  • Weight Gain: Both agents cause weight gain, but Risperidone is categorized as having moderate-to-high risk among atypicals.

Table 2: Adverse Event Frequency Comparison
Adverse Event CategoryRisperidoneZuclopenthixolClinical Implication
EPS (Parkinsonism) Low to Moderate (Dose-dependent)High Zuclopenthixol often requires prophylactic anticholinergics.
Hyperprolactinemia Very High ModerateMonitor prolactin; Risperidone risk is unique among atypicals.
Weight Gain Moderate (approx. 2-3 kg/10 wks)ModerateBoth require metabolic monitoring.
Sedation Low to ModerateHigh Zuclopenthixol is more sedating (useful in acute agitation).

Experimental Protocol Standards

To generate valid comparative data, clinical trials must control for the differing titration needs and side effect profiles. The following protocol outlines the "Gold Standard" methodology for a head-to-head trial.

Diagram 2: Comparative Clinical Trial Workflow

This workflow ensures blinding is maintained despite different dosing formulations (e.g., using double-dummy techniques if comparing oral vs depot, or identical encapsulation for oral).

Trial_Workflow cluster_Arm1 Arm A: Risperidone cluster_Arm2 Arm B: Zuclopenthixol Start Screening (DSM-5 Criteria) Random Randomization (1:1 Allocation) Start->Random R_Titration Titration Phase (2mg -> 6-8mg) Random->R_Titration Arm A Z_Titration Titration Phase (10mg -> 25-50mg) Random->Z_Titration Arm B R_Maint Maintenance (Fixed/Flexible Dose) R_Titration->R_Maint Assess Assessments (Wk 0, 2, 4, 6) R_Maint->Assess Z_Maint Maintenance (Fixed/Flexible Dose) Z_Titration->Z_Maint Z_Maint->Assess End Endpoint Analysis (PANSS, EPS, Metabolic) Assess->End

Caption: Standardized 6-week acute phase trial design with parallel titration schedules.

Methodology: Step-by-Step Protocol
  • Screening & Washout:

    • Select patients meeting DSM-5 criteria for Schizophrenia.

    • Washout: 3-7 day washout period of prior antipsychotics is critical to establish a clean baseline, particularly for EPS assessment.

  • Randomization & Blinding:

    • Use a computer-generated randomization schedule.

    • Blinding: If oral formulations differ in appearance, use over-encapsulation. If comparing Depot (Zuclo) vs LAI (Risp), a "double-dummy" design (Active Injection A + Placebo Injection B) is required to maintain blinding.

  • Titration Strategy (Causality Control):

    • Risperidone: Start at 2 mg/day, titrating by 1-2 mg every 2 days to a target of 4-8 mg. Rationale: Prevents alpha-adrenergic orthostatic hypotension and mitigates initial EPS spike.

    • Zuclopenthixol: Start at 10-20 mg/day, titrating to 25-50 mg (or up to 75 mg for severe cases). Rationale: High sedation potential requires gradual escalation.

  • Assessment Battery:

    • Efficacy: PANSS (Total, Positive, Negative), CGI-S (Clinical Global Impression - Severity).

    • Safety: SAS (Simpson-Angus Scale) for parkinsonism, BARS (Barnes Akathisia Rating Scale), and metabolic panel (fasting glucose, lipids, prolactin) at Baseline and Week 6.

References

  • Risperidone versus zuclopenthixol in the treatment of acute schizophrenic episodes: a double-blind parallel-group trial. PubMed. [Link]

  • Long-acting injectable risperidone compared with zuclopenthixol in the treatment of schizophrenia with substance abuse comorbidity. PubMed. [Link]

  • Zuclopenthixol dihydrochloride for schizophrenia. Cochrane Database of Systematic Reviews. [Link]

  • Comparison of the effectiveness of depot antipsychotics in routine clinical practice. The Psychiatrist (Cambridge Core). [Link]

  • Antipsychotic-Induced Weight Gain: A Comprehensive Research Synthesis. American Journal of Psychiatry. [Link]

Pharmacokinetic comparison of Zuclopenthixol decanoate and fluphenazine decanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Pharmacokinetic Comparison: Zuclopenthixol Decanoate vs. Fluphenazine Decanoate

A Guide for Researchers and Drug Development Professionals

In the landscape of long-acting injectable (LAI) antipsychotics, zuclopenthixol decanoate and fluphenazine decanoate represent two established first-generation options for the management of schizophrenia and other psychotic disorders. Their primary clinical advantage lies in improving treatment adherence, a critical factor in preventing relapse. Understanding the nuanced pharmacokinetic differences between these two esterified depot formulations is paramount for optimizing therapeutic regimens and informing the development of novel drug delivery systems. This guide provides a detailed comparative analysis of their pharmacokinetic profiles, supported by experimental data and methodologies.

Introduction to Long-Acting Injectable Formulations

Zuclopenthixol decanoate and fluphenazine decanoate are both ester prodrugs of their respective parent compounds, zuclopenthixol and fluphenazine. The decanoate ester tail imparts high lipophilicity, allowing the drug to be formulated in a viscous oil vehicle (commonly sesame oil or thin-fractionated coconut oil) for intramuscular (IM) administration. Following injection, the oily vehicle forms a depot in the muscle tissue from which the drug is slowly released. The rate-limiting step for the appearance of the active drug in the systemic circulation is the hydrolysis of the decanoate ester by esterase enzymes in the surrounding tissues and blood.

Comparative Pharmacokinetic Profiles

A direct comparison of key pharmacokinetic parameters reveals significant differences in the absorption, distribution, metabolism, and elimination of zuclopenthixol and fluphenazine following the administration of their decanoate esters.

Pharmacokinetic ParameterZuclopenthixol DecanoateFluphenazine Decanoate
Time to Peak Plasma Concentration (Tmax) 4-7 days2-6 days
Peak Plasma Concentration (Cmax) Dose-dependentDose-dependent
Apparent Elimination Half-life (t½) Approximately 19 daysApproximately 14-21 days
Volume of Distribution (Vd) ~20 L/kgHigh and variable
Metabolism Primarily via sulfoxidation, N-dealkylation, and glucuronidationPrimarily via sulfoxidation, hydroxylation, N-dealkylation, and glucuronidation
Excretion Mainly in feces via bile, with a small amount in urinePrimarily in urine and feces

Methodologies for Pharmacokinetic Assessment

The characterization of the pharmacokinetic profiles of LAI antipsychotics relies on robust analytical methods and carefully designed clinical studies.

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and specific LC-MS/MS method is the gold standard for quantifying zuclopenthixol and fluphenazine in biological matrices such as plasma.

Experimental Protocol:

  • Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from endogenous interferences. An internal standard (e.g., a deuterated analog of the analyte) is added prior to extraction to correct for matrix effects and variability.

  • Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system. A C18 reverse-phase column is commonly used to separate the analyte from other components in the sample. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion is selected in the first quadrupole. The precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high selectivity and sensitivity.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Internal_Standard Add Internal Standard Plasma_Sample->Internal_Standard Extraction SPE or LLE Internal_Standard->Extraction HPLC HPLC Separation Extraction->HPLC Inject Extract MSMS Tandem MS Detection HPLC->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition

Caption: Workflow for LC-MS/MS bioanalysis of antipsychotics.

Study Design: Single-Dose and Steady-State Pharmacokinetics

Pharmacokinetic parameters are determined through clinical studies involving healthy volunteers or patients with schizophrenia.

  • Single-Dose Studies: Subjects receive a single IM injection of the drug. Serial blood samples are collected over a prolonged period (e.g., up to 2-3 months) to characterize the absorption and elimination phases.

  • Steady-State Studies: Patients receive multiple injections at a fixed dosing interval until the drug concentrations reach a steady state (typically after 4-5 half-lives). Blood samples are collected to determine steady-state peak (Cmax,ss) and trough (Cmin,ss) concentrations.

In-Depth Pharmacokinetic Comparison

Absorption and Bioavailability

Both zuclopenthixol decanoate and fluphenazine decanoate exhibit prolonged absorption from the IM depot. However, subtle differences in their release profiles exist. Zuclopenthixol decanoate generally has a slightly later Tmax compared to fluphenazine decanoate, suggesting a somewhat slower initial release from the oily vehicle. The bioavailability of the active moiety following IM administration of the decanoate ester is considered to be complete.

Distribution

Both zuclopenthixol and fluphenazine are highly lipophilic and have large apparent volumes of distribution, indicating extensive distribution into tissues, including the central nervous system (CNS). This high lipophilicity is essential for their partitioning into and retention within the brain, where they exert their therapeutic effects by antagonizing dopamine D2 receptors.

Metabolism

The metabolic pathways for zuclopenthixol and fluphenazine are complex and involve several cytochrome P450 (CYP) enzymes.

  • Zuclopenthixol: Metabolism is primarily mediated by CYP2D6 and CYP3A4. The major metabolic routes are sulfoxidation, N-dealkylation, and subsequent glucuronidation.

  • Fluphenazine: Metabolism is also complex and involves CYP2D6 and other CYP isozymes. The main pathways are sulfoxidation, hydroxylation, N-dealkylation, and glucuronidation.

The involvement of CYP2D6 in the metabolism of both drugs raises the potential for drug-drug interactions with inhibitors or inducers of this enzyme. Furthermore, genetic polymorphisms in the CYP2D6 gene can lead to significant inter-individual variability in drug clearance, affecting plasma concentrations and clinical outcomes.

Metabolism_Pathway cluster_zuclopenthixol Zuclopenthixol Decanoate cluster_zuclo_met Metabolism cluster_fluphenazine Fluphenazine Decanoate cluster_flu_met Metabolism ZD Zuclopenthixol Decanoate (in oil) Z Zuclopenthixol ZD->Z Esterase Hydrolysis Z_Met Sulfoxidation, N-dealkylation, Glucuronidation Z->Z_Met CYP2D6, CYP3A4 FD Fluphenazine Decanoate (in oil) F Fluphenazine FD->F Esterase Hydrolysis F_Met Sulfoxidation, Hydroxylation, N-dealkylation, Glucuronidation F->F_Met CYP2D6

Comparative Guide: Zuclopenthixol-d4 Succinate Salt vs. Clinical Salt Forms in Analytical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of antipsychotics, the choice of Internal Standard (IS) salt form is a critical, yet often overlooked, variable that directly impacts quantification accuracy. While Zuclopenthixol Dihydrochloride and Decanoate are the dominant clinical forms, Zuclopenthixol-d4 Succinate has emerged as the preferred analytical reference standard.

This guide objectively compares these forms, establishing that while clinical salts optimize bioavailability or release rates, the Succinate salt is engineered for metrological stability . We provide the physicochemical rationale, experimental evidence, and a validated LC-MS/MS workflow to support this distinction.

Physicochemical Comparison: The "Metrological" vs. "Clinical" Salt

The primary challenge in quantitative LC-MS/MS is the preparation of accurate stock solutions. If a reference standard absorbs atmospheric moisture (hygroscopicity) during weighing, the calculated concentration will be erroneously high, leading to systematic bias.

Comparative Properties Table
FeatureZuclopenthixol-d4 Succinate Zuclopenthixol Dihydrochloride Zuclopenthixol Decanoate
Primary Use Analytical Reference (IS) Clinical Formulation (Oral)Clinical Formulation (Depot)
Hygroscopicity Low / Negligible High (Deliquescent)Hydrophobic (Oil-based)
Crystallinity High (Stable Lattice)Variable (Moisture sensitive)Viscous Oil / Low Melting Solid
Weighing Precision Excellent (<1% error)Poor (Requires dry box)Difficult (Viscous liquid handling)
Solubility (MeOH) HighHighHigh
Solubility (Water) ModerateVery HighInsoluble (Lipophilic)
Stoichiometry 1:1 (Base:Acid)1:2 (Base:Acid)Ester linkage (Prodrug)
The "Succinate Advantage" in Stoichiometry

Zuclopenthixol contains a piperazine ring, acting as a base.

  • HCl Form: The dihydrochloride salt is highly water-soluble, ideal for oral bioavailability. However, HCl salts of piperazine derivatives are notoriously hygroscopic, often absorbing 5–10% water by weight upon exposure to air, rendering them unstable for precise weighing.

  • Succinate Form: Succinic acid (a dicarboxylic acid) forms a robust crystal lattice with the piperazine moiety. This lattice resists water inclusion, ensuring that 1 mg weighed = 1 mg of substance .

Analytical Performance & Mechanism

In LC-MS/MS, the salt form is transient. Once dissolved in the mobile phase, the salt dissociates. The mass spectrometer detects the protonated free base


. Therefore, the chromatographic behavior of the d4-Succinate is identical to the d0-HCl analyte, provided the IS is fully solubilized.
Dissociation Mechanism (Graphviz Diagram)

The following diagram illustrates how different solid forms converge into the same active species for detection.

SaltDissociation cluster_solids Solid State (Stock Prep) cluster_solution Solution Phase (LC Mobile Phase) Succinate d4-Succinate (Stable Crystal) Dissoc Dissociation Succinate->Dissoc MeOH Dissolution HCl d0-HCl (Hygroscopic) HCl->Dissoc Aqueous/MeOH Decanoate d0-Decanoate (Prodrug Ester) Decanoate->Dissoc Requires Hydrolysis* FreeBase Protonated Free Base [M+H]+ Decanoate->FreeBase *Decanoate does NOT dissociate to base without chemical hydrolysis Dissoc->FreeBase pH < pKa

Caption: Convergence of salt forms. Note that the Decanoate ester (depot form) requires specific hydrolysis steps to be detected as the free base, whereas Succinate and HCl dissociate spontaneously.

Validated Experimental Workflow

To utilize Zuclopenthixol-d4 Succinate effectively against clinical samples (likely containing the HCl salt), a Liquid-Liquid Extraction (LLE) is recommended to remove matrix interferences and normalize the salt forms.

Reagents
  • Analyte: Zuclopenthixol (from HCl salt).[1]

  • IS: Zuclopenthixol-d4 (from Succinate salt).[2][3]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).

  • Buffer: 0.5 M Sodium Carbonate (pH 9.8).

Step-by-Step Protocol
  • Stock Preparation (Critical Step):

    • Dissolve Zuclopenthixol-d4 Succinate in Methanol (1 mg/mL).

    • Correction Factor: Multiply weighed mass by the ratio of MW(Free Base) / MW(Succinate Salt) to get the free base concentration.[4]

    • Note: Do not use water for the initial stock of the succinate form; use MeOH to ensure rapid dissolution.

  • Sample Pre-treatment:

    • Aliquot 200 µL human plasma.

    • Add 20 µL IS Working Solution (d4-Succinate in 50:50 MeOH:H2O).

    • Add 200 µL 0.5 M Sodium Carbonate . Why? High pH drives both d0 and d4 forms to their uncharged free-base state, facilitating organic extraction.

  • Extraction (LLE):

    • Add 1.5 mL MTBE .

    • Vortex vigorously (5 min) and Centrifuge (4000g, 5 min).

    • Transfer organic supernatant to a clean tube.

  • Reconstitution:

    • Evaporate supernatant to dryness under nitrogen (

      
      ).
      
    • Reconstitute in 100 µL Mobile Phase (e.g., 20% Ammonium Formate / 80% ACN).

Workflow Diagram (Graphviz)

LLE_Workflow Sample Patient Plasma (Contains d0-HCl) Alkalization Alkalization (pH 9.8) Converts salts to Free Base Sample->Alkalization IS_Add Add IS: d4-Succinate (Dissolved in MeOH) IS_Add->Alkalization Extraction Add MTBE & Vortex (Partitioning) Alkalization->Extraction PhaseSep Phase Separation (Organic Layer contains Free Base) Extraction->PhaseSep DryDown Evaporation & Reconstitution PhaseSep->DryDown Supernatant LCMS LC-MS/MS Analysis (MRM Detection) DryDown->LCMS

Caption: LLE workflow ensuring both the clinical analyte (HCl) and analytical standard (Succinate) are converted to the same lipophilic free base for extraction.

Stability & Storage Data

Based on accelerated stability studies of thioxanthene salts, the following storage conditions are recommended to maintain the integrity of the Succinate standard.

Conditiond4-Succinate Stabilityd0-HCl StabilityRecommendation
Solid (-20°C) > 3 Years1-2 Years (Hygroscopic)Store Succinate with desiccant.
Solution (MeOH, -20°C) 6 Months6 MonthsBoth stable in MeOH.
Benchtop (Solid, RT) Stable (Days)Unstable (Hours)Succinate allows easier handling.
Auto-sampler (4°C) 24 Hours24 HoursIdentical once in solution.

Key Insight: The "benchtop" stability of the solid Succinate salt allows researchers to weigh the standard on an open balance without the mass drifting due to moisture uptake, a common issue with HCl salts.

References

  • LGC Standards. Zuclopenthixol Succinate Salt - Product Data Sheet. Retrieved from

  • Jørgensen, A., et al. (1980). Pharmacokinetics of zuclopenthixol preparations.
  • Bogusz, M. J., et al. (2003). Determination of neuroleptics in biological fluids by LC-MS-MS. Journal of Chromatography B . Link

  • Cayman Chemical. Choosing and Using Reference Materials and Analytical Standards. Retrieved from

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Zuclopenthixol-d4 Succinate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Core Principles: Hazard Assessment and Regulatory Framework

Proper disposal begins with a thorough understanding of the material's hazards and the regulations that govern its handling. Zuclopenthixol-d4 Succinate Salt is the deuterated form of Zuclopenthixol, an antipsychotic thioxanthene neuroleptic intended for research purposes.[1][2][3][4] While comprehensive toxicological data for the deuterated salt is not always available, established best practices demand that we extrapolate from the parent compound and treat it with appropriate caution.

Several Safety Data Sheets (SDS) for Zuclopenthixol and its related salts classify the compound as "Harmful if swallowed" and, critically, as very toxic to aquatic life with long-lasting effects.[5][6][7][8] This environmental hazard is a key determinant in its disposal pathway. The U.S. Environmental Protection Agency (EPA) explicitly discourages the sewering of any pharmaceutical waste for this reason.[9]

Therefore, all waste containing this compound must be managed as hazardous chemical waste under the framework of the Resource Conservation and Recovery Act (RCRA).[10][11][12] This federal law mandates a "cradle-to-grave" approach, meaning the generator of the waste is responsible for its safe management until its final, compliant disposal.[13]

Summary of Key Disposal Parameters
ParameterGuidelineRationale & References
Waste Classification Hazardous Pharmaceutical WasteBased on acute toxicity ("Harmful if swallowed") and significant environmental hazards (aquatic toxicity).[5][6][8] Governed by EPA RCRA regulations.[11]
Primary Disposal Route Licensed Hazardous Waste Facility via Institutional EHSEnsures compliance with federal and state regulations. Prohibits disposal in standard trash or sanitary sewer.[12]
Container Type Chemically compatible, sealed containers (plastic preferred over glass where compatible).Prevents leaks, spills, and reactions. Plastic is less prone to breakage.[12][14]
Prohibited Methods Sewer/Drain Disposal, Regular Trash DisposalPrevents environmental contamination and harm to aquatic life.[5][9][12] Poses risks to public health.[11]
Regulatory Oversight U.S. Environmental Protection Agency (EPA)RCRA provides the legal framework for hazardous waste management in the United States.[15][16]

Pre-Disposal Protocol: Waste Stream Management

Effective disposal is contingent on meticulous preparation and handling within the laboratory. The following steps ensure that waste is safely contained, correctly identified, and ready for compliant removal.

Step 1: Identify and Segregate Waste Streams

The first critical step is to differentiate between types of waste generated. Do not mix incompatible waste streams. For this compound, you will likely encounter three primary streams:

  • Unused or Expired Pure Compound: The original solid salt.

  • Contaminated Labware: Items such as pipette tips, vials, gloves, and bench paper that have come into direct contact with the compound.

  • Process Solutions: Liquid waste, including solvents (e.g., methanol, chloroform) or aqueous buffers containing dissolved this compound.

Step 2: Select and Prepare Waste Containers

Store waste in appropriate containers that are in good condition and compatible with the contents.[14]

  • For Solids (Pure Compound & Labware): Use a sturdy, wide-mouth container with a screw-on lid. A polyethylene pail or drum is ideal. Line the container with a heavy-duty plastic bag.

  • For Liquids (Process Solutions): Use a sealable, chemical-resistant bottle. High-density polyethylene (HDPE) carboys are a standard choice. Crucially, never use a glass bottle for storing hazardous waste unless chemical compatibility demands it, to minimize the risk of breakage. [12] Ensure the container can hold the volume of waste and has adequate headspace (approx. 10%) to allow for expansion.

Step 3: Execute Compliant Labeling

Proper labeling is a non-negotiable requirement under RCRA. Your institution's Environmental Health & Safety (EHS) department will provide official "Hazardous Waste" tags.[12]

The label must contain the following information, written clearly and legibly:

  • The words "Hazardous Waste" .[12]

  • Full Chemical Name(s) and Concentration(s): List all constituents. Write "this compound" fully. Do not use abbreviations or chemical formulas.[12] For mixtures, list every component and its percentage.

  • Hazard Identification: Check the appropriate hazard boxes on the tag (e.g., Toxic, Environmental Hazard).

  • Generator Information: Your name, Principal Investigator (PI), department, and lab location.

The Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the procedural steps for the compliant removal of this compound waste from your laboratory. This process is designed to be self-validating, ensuring that each step is completed before proceeding to the next.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: EHS Handoff & Documentation cluster_2 Phase 3: Final Disposition A Step 1: Identify Waste Stream (Solid, Liquid, Contaminated Labware) B Step 2: Select Appropriate Waste Container A->B Segregate by type C Step 3: Affix & Complete EHS Hazardous Waste Label B->C Before adding waste D Step 4: Place Waste in Container (Keep closed unless adding waste) C->D E Step 5: Store in Designated Satellite Accumulation Area (SAA) D->E Securely sealed F Step 6: Container is Full or Ready for Disposal E->F Trigger for removal G Step 7: Submit Hazardous Waste Pickup Request to EHS F->G H Step 8: EHS Personnel Arrive for Waste Collection G->H Scheduled pickup I Step 9: Sign Waste Manifest & Retain Copy for Lab Records H->I J Step 10: EHS Transports Waste to Central Accumulation Area K Step 11: Waste is Manifested & Shipped to a Licensed Hazardous Waste Facility J->K L Step 12: Final Disposal via High-Temperature Incineration K->L

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps
  • Waste Generation and Initial Containment: As waste is generated, immediately place it into the correctly labeled container as described in Section 2. Keep the container sealed at all times except when actively adding waste. This is a primary EPA requirement.

  • Satellite Accumulation: Store the sealed container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the lab personnel.

  • Request for Disposal: Once the container is full or the waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department. This is typically done through an online portal or by submitting a specific form.[12]

  • EHS Collection and Documentation: EHS personnel will collect the waste from your lab. They will verify the label and the container's condition. You may be required to sign a manifest or log, officially transferring custody of the waste to EHS. Retain a copy of this paperwork for your laboratory's records for at least three years, as required by federal guidelines.[16]

  • Final Disposition: Following collection, EHS manages the transport to a licensed and approved hazardous waste disposal facility.[14] Given the nature of pharmaceutical compounds, the ultimate disposal method is typically high-temperature incineration, which ensures complete destruction of the active molecule.[10]

References

  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. ECI of Florida.
  • Update on pharmaceutical waste disposal regulations. Ovid.
  • DEA Pharmaceutical Disposal Regulations. Rx Destroyer.
  • Management of Hazardous Waste Pharmaceuticals. US EPA.
  • How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services.
  • Proper Handling of Hazardous Waste Guide. US EPA.
  • Safety Data Sheet - Zuclopenthixol. Cayman Chemical.
  • This compound | CAS 1246833-97-5. Santa Cruz Biotechnology.
  • This compound - Data Sheet. United States Biological.
  • Zuclopenthixol - Safety Data Sheet. CymitQuimica.
  • CAT 599 - Zuclopenthixol acetate dihydrochloride Assay Standard - SAFETY DATA SHEET. LGC Standards.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • CAT 596 - zuclopenthixol decanoate dihydrochloride - SAFETY DATA SHEET. LGC Standards.
  • Zuclopenthixol acetate-Material Safety Datasheet. Amazon S3.
  • This compound. Labsolu.
  • Zuclopenthixol-[d4] Succinate Salt. SmallMolecules.com.
  • Essential Safety and Logistical Information for Handling Zuclopenthixol. Benchchem.

Sources

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